Sodium 1-butanethiolate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;butane-1-thiolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10S.Na/c1-2-3-4-5;/h5H,2-4H2,1H3;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLWRSNWWLIJTQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[S-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NaS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
109-79-5 (Parent) | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70197274 | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4779-86-6 | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004779866 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanethiol, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium butane-1-thiolate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Sodium 1-Butanethiolate from 1-Butanethiol
Abstract
This technical guide provides a comprehensive overview of the synthesis of sodium 1-butanethiolate from 1-butanethiol. It is intended for an audience of researchers, scientists, and professionals in drug development. The document delves into the fundamental chemical principles, offers detailed and validated experimental protocols, outlines critical safety considerations, and discusses methods for the characterization of the final product. The synthesis, which involves the deprotonation of 1-butanethiol, is a cornerstone reaction for generating a potent nucleophile widely used in the formation of carbon-sulfur bonds—a key structural motif in numerous pharmaceuticals and advanced materials. This guide emphasizes the causality behind experimental choices, ensuring a deep understanding of the synthesis for reliable and reproducible outcomes.
Introduction: The Significance of this compound
This compound, the sodium salt of 1-butanethiol, is a powerful nucleophile due to its negatively charged sulfur atom.[1] This high electron density makes it an effective agent for creating carbon-sulfur (C-S) bonds, which are integral to a wide range of organic molecules.[1] Its primary application lies in nucleophilic substitution reactions, particularly SN2 reactions with substrates like alkyl halides to form thioethers.[1]
Beyond synthetic organic chemistry, this compound finds utility in materials science for creating nanoparticles and modifying metal surfaces, owing to the strong affinity of sulfur for various metals.[1] It also serves as a crucial reagent in polymer chemistry, specifically in the synthesis of Reversible Addition-Fragmentation chain Transfer (RAFT) agents, which are vital for producing well-defined polymers.[1] Given its broad applicability, a thorough understanding of its synthesis is paramount for researchers in diverse scientific fields.
Foundational Chemical Principles
The synthesis of this compound is fundamentally an acid-base reaction. The key to this transformation lies in the acidity of the thiol proton (S-H) of 1-butanethiol.
2.1. Acidity of 1-Butanethiol
Thiols are generally more acidic than their alcohol counterparts. The pKa of 1-butanethiol is approximately 10.78, indicating that it is a weak acid.[2] This acidity is sufficient for it to be deprotonated by a suitably strong base to form the corresponding butanethiolate anion.[1]
2.2. Choice of Base
The selection of the base is critical for the efficient deprotonation of 1-butanethiol. The base should be strong enough to quantitatively convert the thiol to its conjugate base. Common bases employed for this purpose include:
-
Sodium Hydroxide (NaOH): A strong and cost-effective base. It is often used in aqueous or alcoholic solutions.
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides an irreversible deprotonation.[1] It is typically used in anhydrous aprotic solvents. The reaction with NaH has the advantage of producing hydrogen gas as the only byproduct, which can be easily removed from the reaction mixture.
The choice between these bases depends on the desired reaction conditions, particularly the solvent and the need for anhydrous conditions. For many applications where the subsequent reaction is moisture-sensitive, the use of sodium hydride in an anhydrous solvent is preferred.[1]
Experimental Protocol: Synthesis of this compound
This section provides a detailed, step-by-step methodology for the synthesis of this compound using both sodium hydroxide and sodium hydride.
Method A: Using Sodium Hydroxide in an Aqueous Medium
This method is straightforward and suitable for applications where the presence of water is not detrimental.
3.1. Materials and Equipment
| Reagent/Equipment | Specifications |
| 1-Butanethiol | ≥98% purity |
| Sodium Hydroxide (NaOH) | Pellets, ≥97% purity |
| Deionized Water | |
| Round-bottom flask | Appropriate size |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Gas inlet/outlet (optional) | For inert atmosphere |
3.2. Step-by-Step Procedure
-
Preparation of Sodium Hydroxide Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a stoichiometric equivalent of sodium hydroxide pellets in deionized water. For example, to react with 1 mole of 1-butanethiol, dissolve 40.0 g of NaOH in approximately 100 mL of water.[3]
-
Inert Atmosphere (Recommended): For best results and to minimize oxidation of the thiol and thiolate, it is advisable to conduct the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][3]
-
Addition of 1-Butanethiol: Slowly add one molar equivalent of 1-butanethiol to the stirred sodium hydroxide solution at room temperature using a dropping funnel.[3] The addition should be performed dropwise over a period of time (e.g., 2 hours for a 1-mole scale reaction) to control any potential exotherm.[3]
-
Reaction Completion: Continue stirring the mixture at room temperature. The reaction is typically rapid. Toward the end of the addition, the solution may become viscous.[3] If this occurs, a small amount of additional water can be added to facilitate stirring.[3]
-
Product Isolation (as a solution): The resulting aqueous solution of this compound can often be used directly in subsequent reactions. If an unreacted layer of 1-butanethiol is observed, it should be separated, treated with an equivalent amount of aqueous sodium hydroxide, and then combined with the main product solution.[3]
Method B: Using Sodium Hydride in an Anhydrous Solvent
This method is ideal for preparing an anhydrous solution of this compound, which is often required for moisture-sensitive downstream applications.
3.3. Materials and Equipment
| Reagent/Equipment | Specifications |
| 1-Butanethiol | ≥98% purity, anhydrous |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil |
| Anhydrous Solvent | e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF) |
| Schlenk flask or equivalent | For inert atmosphere techniques |
| Magnetic stirrer and stir bar | |
| Syringe and needles | For transfer of anhydrous reagents |
| Argon or Nitrogen source | High purity |
3.4. Step-by-Step Procedure
-
Setup: Assemble a dry Schlenk flask equipped with a magnetic stir bar under a positive pressure of argon or nitrogen.
-
Dispensing Sodium Hydride: Carefully weigh the required amount of sodium hydride (a slight excess, e.g., 1.1 equivalents, is often used) and add it to the flask. If using a mineral oil dispersion, the mineral oil can be removed by washing with anhydrous hexane under an inert atmosphere, followed by decantation.
-
Addition of Solvent: Add the desired amount of anhydrous solvent (e.g., THF) to the flask via a cannula or syringe.
-
Cooling: Cool the stirred suspension of sodium hydride in an ice bath (0 °C).
-
Addition of 1-Butanethiol: Slowly add one equivalent of anhydrous 1-butanethiol to the cooled and stirred suspension of sodium hydride via a syringe. The addition should be dropwise to control the evolution of hydrogen gas.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours to ensure complete deprotonation. The completion of the reaction is indicated by the cessation of hydrogen gas evolution.
-
Product: The resulting solution/suspension of this compound in the anhydrous solvent is now ready for use in subsequent reactions.
Reaction Mechanism and Workflow Visualization
The core of the synthesis is a simple deprotonation reaction. The following diagrams illustrate the chemical transformation and the experimental workflow.
Caption: General reaction mechanism for the deprotonation of 1-butanethiol.
Caption: Simplified experimental workflow for the synthesis.
Characterization of this compound
While this compound is often generated in situ and used directly, characterization can be important for confirming the reaction's success, especially when isolating the product.
-
Titration: The concentration of the thiolate solution can be determined by titration with a standardized solution of an acid or an oxidizing agent like iodine.[4]
-
Spectroscopic Methods:
-
¹H NMR Spectroscopy: The disappearance of the thiol proton signal (typically a triplet around 1.3 ppm for 1-butanethiol) and shifts in the signals of the adjacent methylene group can confirm the formation of the thiolate.
-
¹³C NMR Spectroscopy: Shifts in the carbon signals, particularly the carbon attached to the sulfur, can also be indicative of thiolate formation.
-
Safety and Handling: A Critical Overview
Both the reactants and the product in this synthesis require careful handling due to their hazardous properties.
6.1. 1-Butanethiol
-
Hazards: 1-Butanethiol is a volatile and highly flammable liquid with an extremely foul odor.[5] It is harmful if inhaled or swallowed and causes irritation to the eyes, skin, and respiratory tract.[6][7]
-
Precautions: Always handle 1-butanethiol in a well-ventilated fume hood.[8] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[8] Keep away from heat, sparks, and open flames.[9] All equipment must be properly grounded to prevent static discharge.[9]
6.2. Sodium Hydroxide
-
Hazards: Sodium hydroxide is corrosive and can cause severe burns to the skin and eyes.
-
Precautions: Wear appropriate PPE, including gloves and safety goggles. Handle with care to avoid contact.
6.3. Sodium Hydride
-
Hazards: Sodium hydride is a flammable solid that reacts violently with water, releasing flammable hydrogen gas.
-
Precautions: Handle only under an inert atmosphere. Keep away from water and other protic sources. Use appropriate fire-extinguishing media (e.g., dry powder); do not use water.
6.4. This compound
-
Hazards: The resulting thiolate is also a skin and eye irritant. It is susceptible to oxidation, especially in the presence of air, which can lead to the formation of disulfides.[1]
-
Storage: If not used immediately, the this compound solution should be stored under an inert atmosphere to prevent degradation.[9]
Emergency Procedures:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area vigorously with soap and water.[10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Seek immediate medical attention.[10]
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient base, poor mixing, reaction time too short. | Use a slight excess of base, ensure vigorous stirring, and allow for a longer reaction time. |
| Formation of Disulfide | Oxidation of the thiol or thiolate by air. | Maintain a strict inert atmosphere throughout the reaction and handling. |
| Two Phases Observed (NaOH method) | Incomplete reaction of the thiol. | Separate the organic layer, treat with additional aqueous NaOH, and combine with the product solution.[3] |
| Vigorous Gas Evolution (NaH method) | Addition of thiol is too fast. | Add the thiol slowly and dropwise, especially at the beginning of the addition. Ensure adequate cooling. |
Conclusion
The synthesis of this compound from 1-butanethiol is a fundamental and versatile transformation in synthetic chemistry. The choice of base and reaction conditions can be tailored to the specific requirements of the subsequent chemical steps. By understanding the underlying chemical principles and adhering to strict safety protocols, researchers can reliably and efficiently generate this important nucleophilic reagent. This guide provides the necessary technical depth and practical insights to empower scientists in their research and development endeavors.
References
-
MEL Science. Sodium hydroxide and reactions with it. Available from: [Link]
-
Organic Syntheses. A. Sodium isopropyl thiosulfate (1). B. Sodium 2-butanethiolate (2). C. sec-Butyl isopropyl disulfide (3). Available from: [Link]
-
Brainly. [FREE] What will be the organic product from the reaction between warm dilute aqueous sodium hydroxide solution. Available from: [Link]
-
CP Lab Safety. This compound, min 95%, 10 grams. Available from: [Link]
-
Sciencemadness Wiki. Sodium thiosulfate. Available from: [Link]
-
PubChem. Butanethiol. Available from: [Link]
-
DC Fine Chemicals. SAFETY DATA SHEET 102460-1-Butanethiol. Available from: [Link]
-
Royal Society of Chemistry. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1-Butanethiol. Available from: [Link]
-
The Good Scents Company. butyl mercaptan 1-butanethiol. Available from: [Link]
-
YouTube. sodium thiosulfate preparation (ChemPlayer). Available from: [Link]
-
Taylor & Francis Online. Butanethiol – Knowledge and References. Available from: [Link]
-
Wikipedia. Butane-1-thiol. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Butanethiol | C4H10S | CID 8012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. butyl mercaptan, 109-79-5 [thegoodscentscompany.com]
- 7. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. dcfinechemicals.com [dcfinechemicals.com]
Technical Guide: Physical Properties & Handling of Sodium Butane-1-thiolate
[1]
Executive Summary
Sodium butane-1-thiolate (Sodium butyl mercaptide) is the conjugate base salt of 1-butanethiol.[1] While structurally simple, its utility in Self-Assembled Monolayers (SAMs) , nucleophilic substitutions (
This guide moves beyond basic datasheet parameters to address the operational reality of the compound: it is an air-sensitive, hygroscopic solid that is rarely isolated in its pure crystalline form without significant degradation.[1] Successful application requires understanding its behavior in solution and its rapid oxidation kinetics.[1]
Chemical Identity & Structural Characteristics[1][2]
Researchers often confuse the physical properties of the salt with its parent thiol. The salt is an ionic solid, whereas the parent is a volatile liquid.[1]
| Parameter | Specification |
| IUPAC Name | Sodium butane-1-thiolate |
| Common Names | Sodium butyl mercaptide; Butyl mercaptan sodium salt |
| CAS Number | 4779-86-6 (Distinct from parent thiol: 109-79-5) |
| Molecular Formula | |
| Molecular Weight | 112.17 g/mol |
| SMILES | [Na+].[S-]CCCC |
| Structure | Linear alkyl chain terminating in a polar ionic headgroup ( |
Physical State & Thermodynamics[1][3]
Appearance and Phase Behavior
Unlike 1-butanethiol (a clear liquid, mp -115.7°C), sodium butane-1-thiolate is a white to off-white hygroscopic powder .[1]
-
Melting Point: The compound does not exhibit a clean melting point.[1] It typically undergoes thermal decomposition (pyrolysis of the alkyl chain) at temperatures >250°C under inert atmosphere.[1]
-
Hygroscopicity: The salt is deliquescent.[1] Upon exposure to atmospheric moisture, it hydrolyzes to regenerate 1-butanethiol and sodium hydroxide, releasing the characteristic "skunk" odor immediately.[1]
Spectroscopic Signature (Validation)
When validating the conversion of thiol to thiolate, observe the shift in the
Solubility & Solvation Dynamics[1][4]
The nucleophilicity of the butanethiolate anion is heavily solvent-dependent.[1] The choice of solvent dictates the "nakedness" of the anion.
| Solvent Class | Solubility | Nucleophilicity | Recommended Use |
| Water | Soluble (Hydrolyzes) | Low | Avoid. Hydrolysis generates NaOH + Thiol.[1] |
| Alcohols (MeOH, EtOH) | High | Moderate | General synthesis (solvation of anion by H-bonding reduces reactivity).[1] |
| Polar Aprotic (DMSO, DMF) | High | Maximum | |
| Ethers (THF, Et₂O) | Moderate/Low | Moderate | Used for in-situ generation with NaH.[1] |
| Non-polar (Hexane) | Insoluble | Negligible | Used to wash away impurities from the solid salt.[1] |
Synthesis & Handling Protocol
Core Directive: Due to oxidative instability, in-situ generation is superior to purchasing commercial solids for sensitive applications like SAM formation.[1]
The "Schlenk Line" Protocol (In-Situ)
This protocol ensures an anhydrous, oxygen-free environment to prevent disulfide formation.[1]
Reagents:
-
1-Butanethiol (Distilled, stored over molecular sieves).[1]
-
Sodium Hydride (60% in oil) OR Sodium Methoxide (anhydrous).[1]
-
Solvent: Anhydrous THF or MeOH (degassed).
Workflow Diagram:
Figure 1: Anhydrous synthesis pathway via Sodium Hydride deprotonation.
Oxidative Instability (The "Disulfide Death")
The most common failure mode is air oxidation.[1] The thiolate anion (
Applications in Surface Chemistry (SAMs)[1]
Sodium butane-1-thiolate is a critical precursor for forming Self-Assembled Monolayers on gold (
Mechanism:
The sulfur atom coordinates to the gold surface.[1] In the case of the salt, the elimination of
Figure 2: Competitive adsorption pathway on Gold surfaces. Note that disulfides (impurities) compete with thiolates, causing defects.[1]
Safety & Toxicology
The "Stench" Factor
While the salt has a lower vapor pressure than the thiol, hydrolysis releases 1-butanethiol (Odor Threshold: ~0.1 ppb).[1]
-
Neutralization: All glassware and spills must be treated with dilute bleach (sodium hypochlorite) .[1] This oxidizes the sulfur to a sulfonate (odorless), bypassing the disulfide stage.[1]
-
Reaction:
[1]
-
Corrosivity
References
-
Chemical Identity & Safety: PubChem.[1][3] Sodium 1-butanethiolate (Compound).[1][4][2][3] National Library of Medicine.[1] Available at: [Link][1]
-
Synthesis & Nucleophilicity: Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press.[1] (Context: Nucleophilic substitution with thiolates).
-
SAM Formation: Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology.[1] Chemical Reviews, 105(4), 1103–1170.[1] Available at: [Link][1]
Sodium 1-butanethiolate molecular weight and formula
Reagent Characterization, Synthesis, and Mechanistic Applications
Executive Summary
Sodium 1-butanethiolate (CAS: 4779-86-6) is the sodium salt of 1-butanethiol, functioning as a potent, soft nucleophile in organic synthesis and surface chemistry.[1] While often generated in situ to mitigate oxidative instability, the isolated salt is a critical reagent for specific stoichiometric applications, particularly in the O-demethylation of aryl methyl ethers and the formation of self-assembled monolayers (SAMs) on noble metals. This guide provides a rigorous technical profile, synthesis protocols, and mechanistic insights for researchers utilizing this compound in drug development and materials science.
Part 1: Physicochemical Characterization
The following data establishes the baseline identity of the compound. Researchers must verify these parameters, particularly the molecular weight, when calculating stoichiometry for sensitive nucleophilic substitutions.
Table 1: Core Physicochemical Properties
| Property | Value | Technical Note |
| IUPAC Name | Sodium butane-1-thiolate | |
| Common Name | Sodium butyl mercaptide | Often referred to as NaSBu. |
| CAS Number | 4779-86-6 | Distinct from the parent thiol (109-79-5). |
| Molecular Formula | C₄H₉SNa | Linear isomer: |
| Molecular Weight | 112.17 g/mol | Based on standard atomic weights ( |
| Appearance | White to off-white hygroscopic powder | Rapidly yellows upon oxidation to dibutyl disulfide. |
| Solubility | Soluble in Ethanol, Methanol, DMF, DMSO | Reacts violently with water (hydrolysis). |
| Basicity | Strong Base (Conjugate acid pKa ~10.5) | Will deprotonate alcohols and acidic protons. |
Part 2: Synthesis & Preparation Protocol
Context: Commercial this compound is often degraded due to oxidation. For high-precision applications (e.g., kinetic studies or SAM formation), fresh in situ preparation is the industry standard.
Protocol: Anhydrous Generation via Sodium Hydride (NaH)
This method is preferred over sodium alkoxide routes because the byproduct is hydrogen gas (
Reagents:
-
1-Butanethiol (
-BuSH), >99% purity. -
Sodium Hydride (NaH), 60% dispersion in mineral oil.[2]
-
Solvent: Anhydrous THF or DMF (degassed).
Workflow:
-
System Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush continuously with Argon (Ar) or Nitrogen (
). -
NaH Activation: Add NaH (1.1 eq) to the flask. Wash twice with anhydrous hexane to remove mineral oil. Decant hexane under inert gas flow.[3]
-
Solvation: Suspend the clean NaH in anhydrous THF (0.5 M concentration relative to thiol). Cool to 0°C.[4]
-
Thiol Addition: Add 1-butanethiol (1.0 eq) dropwise via syringe.
-
Observation: Vigorous evolution of
gas will occur.
-
-
Completion: Allow the mixture to warm to room temperature and stir for 30 minutes. The resulting solution contains active this compound.
Validation:
-
1H NMR: Disappearance of the thiol proton (
) at ppm (triplet, J=7-8 Hz, varies by solvent).
Figure 1: Stoichiometric generation of this compound using Sodium Hydride. This pathway ensures an irreversible deprotonation.
Part 3: Mechanistic Applications
O-Demethylation of Aryl Methyl Ethers
This compound is a premier reagent for cleaving aryl methyl ethers (e.g., converting anisole derivatives to phenols). This reaction is critical in drug development for deprotecting phenol groups in late-stage synthesis.
-
Mechanism:
Nucleophilic Substitution. -
Why it works: The thiolate anion (
) is a "soft" nucleophile. It preferentially attacks the "soft" methyl carbon of the methoxy group rather than the aromatic ring, displacing the phenoxide. -
Advantages: Unlike Boron Tribromide (
), this method tolerates acid-sensitive functional groups.
Figure 2: Mechanism of O-demethylation. The soft thiolate nucleophile attacks the methyl group, cleaving the ether bond.
Surface Chemistry: Self-Assembled Monolayers (SAMs)
While free thiols are commonly used for SAMs on gold (
-
Interaction: The sulfur atom forms a semi-covalent bond with the
surface ( ). -
Role of Salt: Using the pre-formed salt eliminates the need for the gold surface to facilitate deprotonation (oxidative addition), potentially leading to faster initial coverage in non-protic solvents.
Part 4: Handling, Stability & Safety
Oxidation Sensitivity (The "Disulfide Death")
The primary failure mode in using this compound is oxidation.
-
Reaction:
. -
Impact: The disulfide is non-nucleophilic in
reactions, leading to stalled yields. -
Mitigation: Always store the solid under Argon. If the solution turns cloudy or yellow, it indicates oxidation.
Odor Control
The parent thiol and the salt (upon hydrolysis) possess a potent, skunk-like odor (detection threshold < 1 ppb).
-
Neutralization Protocol: All glassware and syringes must be soaked in a bleach bath (Sodium Hypochlorite) immediately after use. This oxidizes the sulfur residues to odorless sulfonates.
References
-
Sigma-Aldrich. this compound Technical Data Sheet. Merck KGaA. Link
-
PubChem. Compound Summary: this compound. National Library of Medicine. Link
-
Organic Syntheses. Preparation of Sodium Hydride Dispersions and Reaction with Nucleophiles. Org. Syn. Coll. Vol. 6, p.363. Link
-
Love, J.C., et al. Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 2005, 105(4), 1103–1170. Link
-
Chae, J. Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 2008, 31, 305–309.[5] Link
Sources
An In-depth Technical Guide to the Nucleophilicity of Sodium 1-Butanethiolate
For Researchers, Scientists, and Drug Development Professionals
Senior Application Scientist
Abstract
Sodium 1-butanethiolate (CH₃CH₂CH₂CH₂SNa) is a potent nucleophile widely employed in organic synthesis for the formation of carbon-sulfur bonds.[1] This guide provides a comprehensive technical overview of its nucleophilic properties, the factors governing its reactivity, and its practical applications in key synthetic transformations. We will delve into the mechanistic underpinnings of its reactivity in SN2 and conjugate addition reactions, supported by field-proven insights and experimental protocols. This document aims to serve as an authoritative resource for researchers leveraging the unique reactivity of this compound in their synthetic endeavors.
Introduction: The Power of the Thiolate Nucleophile
In the landscape of organic chemistry, the formation of carbon-sulfur (C-S) bonds is a cornerstone of synthesizing a vast array of molecules, from pharmaceuticals to advanced materials.[1] this compound has emerged as a reagent of choice for this purpose, primarily due to the high nucleophilicity of the thiolate anion.[1] The negative charge on the sulfur atom, a relatively large and polarizable atom, renders it a soft nucleophile, highly effective in attacking electron-deficient carbon centers.[2]
This guide will explore the multifaceted nature of this compound's nucleophilicity, moving beyond a simple recitation of facts to explain the why behind its reactivity. We will examine how experimental conditions can be manipulated to optimize reaction outcomes and provide detailed, actionable protocols for its use.
Fundamental Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective handling.
| Property | Value | Source |
| Chemical Formula | C₄H₉NaS | [3] |
| Molecular Weight | 112.17 g/mol | [3][4] |
| CAS Number | 4779-86-6 | [3][4] |
| Appearance | White to off-white powder | [4] |
| Purity | Typically ≥95.0% | [3][4] |
Safety Considerations: this compound is a corrosive solid that can cause severe skin burns and eye damage.[4][5] It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] The parent compound, 1-butanethiol, is a volatile liquid with a strong, unpleasant odor.[6][7]
The Core of Reactivity: Understanding Nucleophilicity
Nucleophilicity is a kinetic phenomenon that describes the rate at which a nucleophile attacks an electrophile.[8] Several factors intrinsic to the thiolate anion and the surrounding reaction environment govern its nucleophilic strength.
Intrinsic Factors
-
Negative Charge: The presence of a formal negative charge on the sulfur atom significantly enhances its electron-donating ability, making it a much stronger nucleophile than its neutral thiol counterpart, 1-butanethiol.[9]
-
Polarizability: Sulfur is a larger and more polarizable atom than oxygen. This means its electron cloud is more easily distorted, allowing for more effective orbital overlap with electrophilic centers, particularly in SN2 reactions. This is a key reason why thiolates are generally better nucleophiles than alkoxides.[8]
-
Electronegativity: While sulfur is more electronegative than carbon, it is less electronegative than oxygen. Lower electronegativity correlates with a greater willingness to share electrons, thus contributing to higher nucleophilicity.[9]
External Factors Influencing Nucleophilicity
The choice of solvent and the nature of the counter-ion can dramatically impact the nucleophilicity of the thiolate.
-
Solvent Effects:
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents are highly recommended for reactions involving this compound. They effectively solvate the sodium cation (Na⁺) while leaving the thiolate anion relatively "naked" and highly reactive.[1] This leads to a significant enhancement of the reaction rate.
-
Polar Protic Solvents (e.g., Water, Ethanol, Methanol): These solvents can form hydrogen bonds with the thiolate anion, creating a solvent shell that sterically hinders its approach to the electrophile and reduces its nucleophilicity.[1] Therefore, they are generally less ideal for maximizing the nucleophilic power of thiolates.
-
-
Counter-ion: The sodium cation (Na⁺) is a relatively small and hard cation. In polar aprotic solvents, it is well-solvated, minimizing ion-pairing with the thiolate and maximizing the nucleophile's availability.
The interplay of these factors is crucial for designing efficient synthetic protocols. The following diagram illustrates the key influences on nucleophilicity.
Caption: Factors influencing the nucleophilicity of this compound.
Key Synthetic Applications and Protocols
This compound is a versatile reagent with broad applications in organic synthesis. Here, we focus on two of its most common and powerful applications: the Williamson thioether synthesis and the thia-Michael addition.
Williamson Thioether Synthesis: An SN2 Showcase
Analogous to the classic Williamson ether synthesis, this reaction involves the nucleophilic substitution of an alkyl halide or sulfonate with a thiolate to form a thioether.[1][10] This reaction proceeds via an SN2 mechanism, making it most efficient with primary and methyl halides.[1][10]
Caption: General workflow for Williamson thioether synthesis.
This protocol provides a step-by-step method for the synthesis of a thioether using this compound and an alkyl bromide.
Materials:
-
This compound
-
1-Bromooctane
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Electrophile: To the stirred solution, add 1-bromooctane (1.0 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing diethyl ether and water.
-
Extraction: Separate the layers. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude thioether can be purified by column chromatography on silica gel if necessary.
Thia-Michael Addition: Conjugate Addition to α,β-Unsaturated Systems
The thia-Michael addition is a conjugate addition reaction where the thiolate nucleophile adds to the β-carbon of an α,β-unsaturated carbonyl compound or other electron-deficient alkene.[11][12][13] This reaction is highly efficient for the formation of carbon-sulfur bonds and is a cornerstone of covalent adaptable networks and drug delivery systems.[11]
Sources
- 1. This compound | 4779-86-6 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. calpaclab.com [calpaclab.com]
- 4. 1-丁烷硫醇钠 technical, ≥95.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1-丁烷硫醇钠 technical, ≥95.0% (RT) | Sigma-Aldrich [sigmaaldrich.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. reddit.com [reddit.com]
- 9. quora.com [quora.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Michael addition reaction - Wikipedia [en.wikipedia.org]
Technical Guide: Structure, Bonding, and Reactivity of Sodium 1-Butanethiolate
[1]
Fundamental Chemical Architecture
Electronic Structure and Bonding
The core of this compound is the interaction between the "hard" sodium cation (
-
Bond Character: The
bond is predominantly ionic but exhibits significant contact ion-pair character in non-polar or weakly polar solvents.[1] -
HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) is concentrated on the sulfur atom (3p orbital character), making it a potent nucleophile but also highly susceptible to oxidation.[1]
-
Lattice Energy: In the solid state, alkali metal thiolates typically adopt layered or channel structures where sodium ions are coordinated by multiple sulfur atoms to maximize electrostatic stabilization, often resembling the anti-PbO or distorted rock-salt motifs depending on the alkyl chain length.[1]
Solvation and The "Naked Anion" Effect
The reactivity of this compound is heavily solvent-dependent.
-
Protic Solvents (MeOH,
): Strong hydrogen bonding solvates the sulfur anion ( ), significantly reducing nucleophilicity.[1] -
Polar Aprotic Solvents (DMSO, DMF, THF): These solvents solvate the
cation well (via oxygen lone pairs) but interact poorly with the anion.[1] This creates a "naked" thiolate anion with significantly enhanced energy and reaction rates ( compared to protic conditions).[1]
Synthesis and Purification Protocols
Safety Warning: 1-Butanethiol has a potent, offensive skunk-like odor (threshold < 1 ppb).[1] All operations must be performed in a fume hood.[1] Sodium hydride is pyrophoric.[1]
Protocol: Anhydrous Generation (In-Situ)
This method is preferred for drug development applications where water must be rigorously excluded to prevent side reactions.[1]
Reagents:
-
1-Butanethiol (
99%)[1] -
Sodium Hydride (60% dispersion in mineral oil)[1]
-
Tetrahydrofuran (THF), anhydrous/inhibitor-free[1]
Step-by-Step Methodology:
-
Apparatus Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and rubber septum. Flush with Argon for 15 minutes.
-
NaH Preparation: Introduce NaH (1.1 eq) into the flask against positive Argon pressure. Wash twice with anhydrous hexane to remove mineral oil (decant via syringe) to ensure accurate stoichiometry.[1]
-
Solvation: Suspend the washed NaH in anhydrous THF. Cool to 0°C in an ice bath.
-
Deprotonation: Add 1-butanethiol (1.0 eq) dropwise via syringe over 20 minutes.
-
Validation: The resulting solution should be clear to slightly off-white.[1] A yellow tint indicates oxidation to dibutyl disulfide (
).[1]
Visualization of Synthesis Workflow
Figure 1: Logic flow for the anhydrous synthesis of this compound, highlighting critical quality control checkpoints.
Spectroscopic Characterization
To validate the formation of the salt and ensure no oxidation has occurred, compare the spectra of the starting material against the product.[1]
Infrared Spectroscopy (FT-IR)
-
Diagnostic Signal: The S-H stretching vibration appears as a weak, sharp band at 2550–2600 cm⁻¹ in the parent thiol.[1]
-
Confirmation: Complete disappearance of this band confirms quantitative deprotonation.[1]
-
Artifacts: Appearance of a band near 1050 cm⁻¹ (S=O) indicates oxidation to sulfinates/sulfonates.[1]
Nuclear Magnetic Resonance ( -NMR)
Solvent:
| Proton Position | 1-Butanethiol ( | Na 1-Butanethiolate ( | Mechanistic Explanation |
| -SH | ~1.3 (t) | Absent | Loss of acidic proton.[1] |
| ~2.5 | ~2.3 - 2.4 | Shielding effect due to the increased electron density on the anionic sulfur.[1] | |
| ~1.6 | ~1.5 | Inductive effect diminishes with distance.[1] |
Reactivity and Applications
Nucleophilic Substitution ( )
This compound is a "super-nucleophile" due to the high polarizability of sulfur.[1] It is used to introduce the butylthio- group into pharmacophores.[1]
-
Reaction:
-
Selectivity: It prefers soft electrophiles (alkyl halides) over hard electrophiles (carbonyls), though it will attack carbonyls (thioester formation) if no better leaving group is present.[1]
-
Pharma Application: Synthesis of sulfide-bridged drug linkers or modification of chlorinated heterocycles.
Self-Assembled Monolayers (SAMs)
While thiols are commonly used, thiolates are the active species that bind to gold surfaces.[1] Using pre-formed this compound allows for kinetic control of monolayer formation, avoiding the need for the gold surface to facilitate the deprotonation step.[1]
Mechanism:
-
Physisorption: Fast adsorption of the thiolate onto the Au(111) surface.[1]
-
Chemisorption: Formation of the covalent
bond ( ).[1] -
Organization: Van der Waals forces between the butyl chains drive the formation of a dense, ordered lattice (
structure on Gold).[1]
Visualizing the Reaction Pathways
Figure 2: Divergent reaction pathways for the thiolate anion: Constructive synthesis (
References
-
Patai, S. (1974).[1] The Chemistry of the Thiol Group. Wiley.[1][2] (Foundational text on thiol/thiolate electronic structure).
-
Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005).[1] Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.[1] Link[1]
-
NIST Chemistry WebBook. (2023).[1] 1-Butanethiol Spectra data.[1][5][6] Link[1]
-
Reich, H. J. (2023).[1][7] Bordwell pKa Table (Acidity in DMSO).[1] University of Wisconsin-Madison.[1] (Data supporting the acidity/deprotonation logic of thiols). Link
-
Sigma-Aldrich. (2024).[1] this compound Technical Data Sheet & Safety. Link
Sources
- 1. Sodium thiosulfate - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. This compound | 4779-86-6 | Benchchem [benchchem.com]
- 4. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry [beilstein-journals.org]
- 5. 1-Butanethiol [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. THE CRYSTAL STRUCTURE OF A VOLTAGE-GATED SODIUM CHANNEL - PMC [pmc.ncbi.nlm.nih.gov]
Hazards and handling precautions for sodium 1-butanethiolate
Technical Guide: Hazards and Handling Precautions for Sodium 1-Butanethiolate
Audience: Researchers, Process Chemists, and EHS Professionals involved in drug development and organic synthesis.
Executive Summary: The Dual-Hazard Profile
This compound (CAS: 4779-86-6) presents a unique safety challenge in the laboratory: it combines the acute physical hazards of a corrosive strong base with the extreme environmental/psychological hazard of a potent organosulfur stench . While the salt itself is a non-volatile solid, it is a "stench progenitor." Upon contact with ambient moisture or weak acids, it instantly hydrolyzes to release 1-butanethiol, a compound with an odor threshold of ~0.1 ppb (parts per billion) and a skunk-like profile.
Safe handling requires a "Zero-Release" containment strategy. This guide details the engineering controls, inert atmosphere techniques, and chemical decontamination protocols necessary to work with this reagent without triggering facility-wide evacuations or sustaining chemical burns.
Physicochemical & Hazard Characterization
The following data aggregates physical properties with specific hazard classifications.
Table 1: Technical Specifications & Hazard Metrics
| Property | Value / Description | Critical Note |
| Chemical Formula | C₄H₉SNa | Sodium salt of n-butyl mercaptan |
| Molecular Weight | 112.17 g/mol | |
| Physical State | White to off-white hygroscopic solid | Often generated in situ to avoid isolation risks |
| Basic Reactivity | Strong Nucleophile / Strong Base | Conjugate acid pKa ≈ 10.8; deprotonates water rapidly |
| Odor Threshold | N/A (Solid); Hydrolysis product: 0.001 ppm | Warning: The salt is odorless until exposed to air/moisture |
| GHS Classification | Skin Corr.[1][2][3][4][5][6] 1B ; Eye Dam. 1 | Causes severe chemical burns; destructive to mucous membranes |
| Incompatibility | Acids, Oxidizers, Moisture, Air | Oxidizes to dibutyl disulfide (less toxic but still odorous) |
The Hydrolysis Hazard Mechanism
The primary operational risk is the inadvertent generation of 1-butanethiol. The sodium salt reacts with atmospheric moisture according to the equilibrium:
Because 1-butanethiol is highly volatile (BP ~98°C) and has an extremely low olfactory detection limit, even microgram-scale hydrolysis on a glove tip or balance pan can contaminate an entire laboratory wing.
Engineering Controls & Personal Protective Equipment (PPE)
Primary Barrier: The Inert Atmosphere
This compound must be handled under a positive pressure of Nitrogen (N₂) or Argon (Ar).
-
Glovebox: The gold standard for handling the solid salt. Maintains <0.5 ppm O₂/H₂O, preventing hydrolysis and oxidation.
-
Schlenk Line: Acceptable for solution-phase transfers. All glassware must be flame-dried and purged.
Secondary Barrier: Fume Hood & Scrubber
-
Ventilation: All work outside a glovebox must occur in a certified chemical fume hood operating at face velocity >100 fpm.
-
Active Scrubbing: For large-scale (>50 mmol) preparations, the fume hood exhaust should ideally be routed through a charcoal filter or a bleach scrubber trap to capture fugitive thiol vapors.
PPE Requirements
-
Respiratory: If working outside a glovebox with potential for aerosolization, use a full-face respirator with organic vapor/acid gas cartridges . (Note: The human nose fatigues quickly to thiols; do not rely on odor for safety).
-
Dermal: Double-gloving is mandatory.
-
Inner: Nitrile (4 mil).[3]
-
Outer: Nitrile (8 mil) or Laminate film (Silver Shield) for prolonged handling.
-
Rationale: Thiols permeate standard nitrile rubber over time; the double layer provides a breakthrough buffer.
-
Operational Protocol: Synthesis & Handling
The safest method for utilizing this compound is in situ generation, avoiding the handling of the dry solid entirely.
Protocol A: In Situ Generation (Recommended)
This method minimizes exposure by keeping the active species in solution.
-
Setup: Flame-dry a 3-neck Round Bottom Flask (RBF) equipped with a magnetic stir bar, reflux condenser, and pressure-equalizing addition funnel. Connect to Schlenk line (N₂).
-
Base Preparation: Suspend Sodium Hydride (NaH, 60% in oil) in anhydrous THF or DMF at 0°C.
-
Thiol Addition: Add 1-butanethiol dropwise via syringe.
-
Observation: H₂ gas will evolve.[7] Ensure adequate venting through a bubbler (vented to the back of the hood).
-
-
Completion: Stir until H₂ evolution ceases. The resulting solution contains this compound and should be used immediately for the subsequent nucleophilic substitution step.
Protocol B: Handling Isolated Solid
If the solid reagent is purchased or required:
-
Weighing: Must be performed inside a Glovebox.
-
Transfer: Transfer solid into a pre-weighed Schlenk tube or flask with a ground glass joint inside the glovebox. Cap tightly before bringing out.[8]
-
Solvation: Add anhydrous solvent through the septum using a cannula or syringe technique to avoid opening the vessel to air.
Decontamination & Waste Management (Stench Destruction)
Standard disposal methods are insufficient. Thiolates must be chemically oxidized to non-volatile, odorless sulfonates before disposal.
The "Bleach Kill" Protocol Sodium hypochlorite (Bleach) oxidizes the thiolate/thiol to a sulfonate.
-
Reaction:
Step-by-Step Decontamination:
-
Preparation: Prepare a "Kill Bath" in the fume hood consisting of 10% commercial bleach (sodium hypochlorite) and dilute sodium hydroxide (NaOH).
-
Why NaOH? Keeping the pH > 10 ensures the species remains as the non-volatile thiolate ion (
) rather than the volatile thiol ( ) during oxidation.
-
-
Glassware Treatment: Immediately submerge all syringes, needles, and flasks into the Kill Bath after use.
-
Soak Time: Allow to soak for at least 2 hours (overnight is preferred).
-
Verification: Carefully smell the bath (wafting). If skunk odor persists, add more bleach.
-
Disposal: The neutralized solution can be disposed of as aqueous chemical waste (check local EHS regulations).
Visualizations
Figure 1: Safe Handling Workflow (Schlenk Technique)
This diagram outlines the decision logic for handling the material based on the state (Solid vs. Solution) to maintain containment.
Caption: Operational workflow distinguishing between solid handling (Glovebox mandatory) and in-situ generation, converging on the critical oxidative quench step.
Figure 2: Chemical Decontamination Pathway
This diagram illustrates the chemical transformation required to neutralize the hazard.
Caption: The chemical pathway from hazardous thiolate/thiol to the safe, odorless sulfonate via hypochlorite oxidation.
Emergency Response
-
Skin Contact: Immediate irrigation with water for 15 minutes. Do not use bleach on skin (it causes additional tissue damage). Treat as a caustic burn.
-
Spill (Solid): Cover with a pad soaked in dilute bleach. Scoop into a waste container inside the hood.
-
Spill (Liquid/Thiol Release): Evacuate the immediate area. Personnel wearing respirators should cover the spill with absorbent material (vermiculite) and liberally apply bleach solution.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 57652287, this compound. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: n-Butyl mercaptan. Retrieved from [Link]
-
Organic Syntheses. General Procedures for Handling Thiols and Sulfides. Org.[2] Synth. Coll. Vol. 6, p.737. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: n-Butyl mercaptan. Retrieved from [Link]
Sources
- 1. Butane-1-thiol - Wikipedia [en.wikipedia.org]
- 2. calpaclab.com [calpaclab.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. guidechem.com [guidechem.com]
- 5. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 6. carlroth.com [carlroth.com]
- 7. This compound | 4779-86-6 | Benchchem [benchchem.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Application Note: High-Efficiency SN2 Thioalkylation and Demethylation using Sodium 1-Butanethiolate
Abstract & Core Utility
Sodium 1-butanethiolate is a potent, "soft" nucleophile utilized primarily for the formation of carbon-sulfur bonds via SN2 mechanisms and the selective cleavage of aryl methyl ethers (demethylation). Unlike "hard" alkoxides (e.g., sodium butoxide), this compound exhibits high nucleophilicity with significantly reduced basicity. This specific electronic profile minimizes competitive E2 elimination side reactions, making it the reagent of choice for synthesizing thioethers from secondary alkyl halides or cleaving robust ether bonds under non-acidic conditions.
This guide provides field-proven protocols for:
-
Synthesis of unsymmetrical thioethers (SN2 substitution).
-
Demethylation of aryl methyl ethers (Nucleophilic cleavage).
-
Odor abatement and safety (Critical handling procedures).
Mechanistic Principles
The Soft Nucleophile Advantage
According to Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the butanethiolate anion is large and polarizable ("soft"). It exhibits excellent orbital overlap with the
-
Reaction Kinetics: Second-order (
). -
Stereochemistry: Proceeds with complete inversion of configuration (Walden inversion) at the electrophilic center.
-
Solvent Effect: Polar aprotic solvents (DMF, DMSO, NMP) are essential. They solvate the sodium cation (
) effectively while leaving the thiolate anion ( ) "naked" and highly reactive.
Reaction Coordinate Diagram
The following diagram illustrates the transition state energy profile for a standard SN2 attack by this compound.
Figure 1: Reaction coordinate showing the concerted backside attack. The "naked" anion in DMF lowers the Activation Energy (Ea).
Critical Experimental Parameters
To ensure reproducibility, the following variables must be controlled:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DMF or DMSO | Maximizes nucleophilicity by sequestering Na⁺. Protic solvents (EtOH) reduce rate via H-bonding to sulfur. |
| Reagent Prep | Generate in situ | Commercial NaSBu is hygroscopic and oxidizes to disulfide. Generate fresh from 1-butanethiol + NaH. |
| Atmosphere | Strict Argon/Nitrogen | Thiolates rapidly oxidize to disulfides ( |
| Temperature | 0°C to RT (Alkylation)Reflux (Demethylation) | Alkylation is fast and exothermic. Ether cleavage has a high energy barrier requiring thermal drive. |
| Quenching | Bleach (NaOCl) | Mandatory for destroying residual thiol/thiolate to prevent "stench" complaints. |
Protocol 1: Synthesis of Unsymmetrical Thioethers
Target: Conversion of a secondary alkyl bromide to a butyl thioether. Scale: 10 mmol.
Reagents[1][2][3][4]
-
1-Butanethiol (1.1 equiv, 1.18 mL)
-
Sodium Hydride (60% in oil, 1.2 equiv, 480 mg)
-
Alkyl Bromide (1.0 equiv)[1]
-
DMF (Anhydrous, 20 mL)
Step-by-Step Methodology
-
Apparatus Prep: Flame-dry a 50 mL 2-neck round-bottom flask. Equip with a stir bar, rubber septum, and argon balloon.
-
Base Activation: Add NaH (480 mg) to the flask. Wash twice with dry hexanes to remove mineral oil (optional but recommended for clean NMR). Suspend washed NaH in 10 mL anhydrous DMF.
-
Thiolate Generation: Cool the suspension to 0°C (ice bath). Add 1-butanethiol dropwise via syringe.
-
Observation: Vigorous
gas evolution. -
Wait: Stir at 0°C for 15 mins until bubbling ceases. The solution will turn clear/yellowish.
-
-
Substrate Addition: Dissolve the Alkyl Bromide in 5 mL DMF. Add dropwise to the thiolate solution at 0°C.
-
Reaction: Remove ice bath. Stir at Room Temperature (RT) for 2–4 hours.
-
Monitor: TLC (Check for disappearance of bromide).
-
-
Workup (Odor Control):
-
Cool to 0°C.[2]
-
Quench carefully with 10% aqueous bleach (sodium hypochlorite) to oxidize excess thiolate.
-
Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 20 mL).
-
Wash organics with water (2x) and brine (1x) to remove DMF.
-
-
Purification: Dry over
, concentrate, and purify via flash chromatography.
Protocol 2: Demethylation of Aryl Methyl Ethers
Target: Cleavage of a methoxy group to reveal a phenol (Ar-OMe
Workflow Diagram
Figure 2: Workflow for the thiolate-mediated cleavage of aryl methyl ethers.
Step-by-Step Methodology
-
Thiolate Generation: Prepare NaSBu (approx. 3-5 equivalents relative to substrate) in DMF as described in Protocol 1 (Steps 1-3).
-
Note: High equivalents are necessary to drive the reaction to completion at high temp.
-
-
Reaction: Add the aryl methyl ether substrate to the flask.
-
Thermal Activation: Equip a reflux condenser. Heat the solution to reflux (approx. 153°C for DMF) for 3 to 8 hours.
-
Workup:
-
Cool to RT.
-
Pour the mixture into 1M HCl (acidic workup is crucial to protonate the phenoxide to phenol).
-
Extract with Ethyl Acetate.[8]
-
Wash: The organic layer will contain the product (phenol) and methyl butyl sulfide. Wash the organic layer with 1M NaOH. The phenol (acidic) will move to the aqueous phase; the sulfide remains in the organic phase.
-
Recovery: Separate layers. Acidify the aqueous NaOH layer with HCl, then re-extract the pure phenol with Ethyl Acetate.
-
Safety & Handling (The "Stench" Protocol)
Working with butanethiol requires strict adherence to odor control to prevent facility evacuation or nausea.
| Hazard | Control Measure |
| Odor (Mercaptan) | All glassware, syringes, and septa must be soaked in a Bleach Bath (10% NaOCl) immediately after use. Do not bring unwashed glassware out of the fume hood. |
| Vapor Pressure | 1-Butanethiol is volatile.[7] Keep stock bottles cold. Use a gas-tight syringe for transfer. |
| Toxicity | Thiols are CNS depressants.[7] If dizziness occurs, leave the area immediately. |
| Spill Management | Cover spills with bleach or solid calcium hypochlorite immediately. Do not wipe with paper towels (increases surface area for evaporation). |
Troubleshooting
Issue: Low Yield / Starting Material Recovery
-
Cause: Oxidation of NaSBu to Dibutyl Disulfide (
). -
Solution: Ensure NaH is fresh.[6] Purge DMF with Argon for 15 mins before use. If the reaction mixture turns cloudy/white immediately, moisture was present.
Issue: Elimination Products (Alkenes) instead of Thioether
-
Cause: Substrate is too sterically hindered (Tertiary halide) or temperature too high.
-
Solution: NaSBu is a weak base, but elimination can occur with tertiary substrates. Switch to a less basic thiolate source (e.g., thiourea method) or lower the temperature.
Issue: Incomplete Demethylation
-
Cause: Reaction temperature too low.
-
Solution: DMF must be refluxing. If substrate decomposes at 150°C, switch solvent to HMPA (toxic) or NMP (
) with longer reaction times.
References
-
Feutrill, G. I., & Mirrington, R. N. (1970).[9] Demethylation of aryl methyl ethers with thioethoxide ion in dimethylformamide. Australian Journal of Chemistry, 25(8), 1719-1729.
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic Substitution).
-
Sigma-Aldrich. (2023). Safety Data Sheet: 1-Butanethiol.
-
Chae, J. (2008).[10] Practical demethylation of aryl methyl ethers using an odorless thiol reagent. Archives of Pharmacal Research, 31, 305–309.[10] (Context on odorless alternatives).
Sources
- 1. prepchem.com [prepchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Sciencemadness Discussion Board - Demethylation mechanism - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Demethylation - Wikipedia [en.wikipedia.org]
- 6. axxence.de [axxence.de]
- 7. 1-Butanethiol - Hazardous Agents | Haz-Map [haz-map.com]
- 8. Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of Sodium 1-Butanethiolate in Nanoparticle Synthesis
Introduction: The Pivotal Role of Surface Chemistry in Nanotechnology
In the realm of nanotechnology, the synthesis of nanoparticles with precisely controlled size, shape, and surface properties is paramount to their function. The interface between the nanoparticle core and its surrounding environment dictates its stability, solubility, and biological interactions. Sodium 1-butanethiolate, a salt of 1-butanethiol, has emerged as a highly versatile and powerful tool in the nanoscientist's arsenal. Its utility stems from the strong affinity of the thiolate group for the surfaces of noble metals, particularly gold, and the physicochemical properties imparted by its butyl chain.[1]
This technical guide provides an in-depth exploration of the multifaceted applications of this compound in nanoparticle synthesis. We will delve into its function as a capping agent, a mediator of size and morphology, an etchant for size-focusing, and a phase-transfer agent. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed protocols but also the fundamental causality behind the experimental choices, ensuring a robust and reproducible approach to nanoparticle engineering.
The Multifaceted Role of this compound
The efficacy of this compound originates from the strong covalent bond formed between sulfur and gold atoms.[1] This robust interaction allows for the formation of a dense, self-assembled monolayer (SAM) on the nanoparticle surface, which is fundamental to its various roles.[2][3]
As a Capping Agent for Steric Stabilization
The primary role of a capping agent is to passivate the nanoparticle surface, preventing uncontrolled growth and aggregation.[4][5][6] this compound excels in this role. Upon introduction to a nanoparticle colloidal solution, the thiolate anion (CH₃(CH₂)₃S⁻) readily displaces more weakly bound stabilizers (like citrate) and chemisorbs onto the metal surface. The aliphatic butyl chains then extend into the solvent, creating a steric barrier that physically hinders nanoparticles from approaching each other, thus ensuring colloidal stability.
Caption: Nanoparticle stabilization via 1-butanethiolate capping.
Controlling Nanoparticle Size and Anisotropy
The final size of nanoparticles is a direct consequence of the balance between the rates of nucleation and growth. This compound provides a powerful lever to control this balance. The molar ratio of the thiolate to the metal precursor is a critical parameter.[7][8][9]
-
High Thiol-to-Metal Ratio: A high concentration of thiolate leads to rapid surface passivation of newly formed nuclei. This inhibits further growth by preventing the addition of more metal atoms, resulting in a large number of very small nanoparticles.
-
Low Thiol-to-Metal Ratio: With less thiolate available, the initial nuclei are not fully capped, allowing for continued growth. This leads to the formation of fewer, but larger, nanoparticles.
This principle allows for the tunable synthesis of nanoparticles within a specific size range, as demonstrated in the table below.
| Au:Thiol Molar Ratio | Resulting Average Particle Diameter | Reference |
| 6:1 | Larger Particles | [8][9] |
| 1:1 | Intermediate Particles | [8][9] |
| 1:6 | Smaller Particles (~1.6 nm) | [8][9] |
| Caption: Table 1. Effect of Gold-to-Thiol Ratio on Nanoparticle Size. |
Furthermore, by binding preferentially to certain crystallographic facets, capping agents can direct anisotropic growth, leading to non-spherical shapes like nanorods or nanocubes.[10][11] While cetyltrimethylammonium bromide (CTAB) is more common for gold nanorod synthesis, the underlying principle of selective facet passivation by a capping agent is the key mechanism.[11][12]
As an Etching Agent for Size-Focusing
Beyond preventing growth, an excess of thiolate can actively reduce the size of existing nanoparticles in a process known as digestive ripening or etching.[13][14] This process is particularly useful for narrowing a broad size distribution (polydispersity) to yield highly uniform (monodisperse) nanoparticles. The mechanism involves the oxidative removal of metal atoms from the nanoparticle surface to form soluble metal-thiolate complexes, which are then redeposited onto other growing particles. This process is often facilitated by the presence of oxygen, which acts as a co-catalyst by generating radical species that initiate the etching.[13]
Caption: Workflow for nanoparticle size-focusing via etching.
In Two-Phase Synthesis and Phase Transfer
Many nanoparticle syntheses occur in an aqueous medium, while applications in catalysis, electronics, or drug delivery often require their dispersion in organic solvents. This compound is an excellent phase-transfer agent for this purpose.[15][16][17] In a biphasic system (e.g., water-toluene), the thiolate can coordinate to the nanoparticles in the aqueous phase. The hydrophobic butyl chain then partitions the entire nanoparticle-ligand complex into the organic phase.[18] This is the foundation of the widely used Brust-Schiffrin two-phase synthesis method, which produces highly stable, organic-soluble nanoparticles.[19][20]
Caption: Transferring nanoparticles from aqueous to organic phase.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 1-Butanethiol and its salts have a strong, unpleasant odor.
Protocol 1: Two-Phase Synthesis of 1-Butanethiolate-Capped Gold Nanoparticles
This protocol is adapted from the Brust-Schiffrin method and utilizes this compound as the capping and phase-transfer agent.[19][20]
Materials & Equipment:
-
Hydrogen tetrachloroaurate(III) trihydrate (HAuCl₄·3H₂O)
-
This compound (NaS(CH₂)₃CH₃) or 1-Butanethiol (HS(CH₂)₃CH₃) and NaOH to generate in situ.
-
Tetraoctylammonium bromide (TOAB)
-
Sodium borohydride (NaBH₄), ice-cold solution
-
Toluene
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bars
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Methodology:
-
Phase Transfer of Gold Precursor:
-
Dissolve 30 mg of HAuCl₄·3H₂O in 25 mL of deionized water to create a pale yellow solution.
-
In a separate flask, dissolve 150 mg of TOAB in 40 mL of toluene.
-
Combine the two solutions in a separatory funnel and shake vigorously for 5-10 minutes. The aqueous phase will become clear as the AuCl₄⁻ ions are transferred to the organic phase, which turns deep orange/red.
-
Separate the layers and collect the organic (toluene) phase.
-
-
Addition of Capping Agent:
-
Transfer the organic phase to a flask with a magnetic stir bar.
-
Add 65 mg of this compound to the stirring solution. The solution color may lighten slightly. Allow it to stir for 20 minutes to ensure complete coordination.
-
-
Reduction and Nanoparticle Formation:
-
Prepare a fresh, ice-cold solution of 35 mg of NaBH₄ in 20 mL of deionized water.
-
Add the NaBH₄ solution to the stirring organic phase dropwise over 10 minutes.
-
A rapid color change from orange to dark brown/black will be observed, indicating the formation of gold nanoparticles.
-
Allow the reaction to stir vigorously for at least 4 hours at room temperature to ensure complete reaction and ligand stabilization.
-
-
Purification:
-
Transfer the reaction mixture back to a separatory funnel and discard the aqueous layer.
-
Wash the organic phase twice with 25 mL of deionized water.
-
Reduce the volume of the toluene solution to ~5 mL using a rotary evaporator.
-
Induce precipitation of the nanoparticles by adding 100 mL of ethanol. The solution should become cloudy.
-
Store the solution at 4°C overnight to complete precipitation.
-
Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant.
-
Re-disperse the nanoparticle pellet in a minimal amount of toluene (~5 mL) and repeat the precipitation with ethanol. This wash step should be repeated twice more to remove excess TOAB and unbound thiol.
-
After the final wash, dry the nanoparticle pellet under vacuum. The resulting black powder can be stored long-term and re-dissolved in nonpolar organic solvents like toluene or hexane.
-
Protocol 2: Size-Focusing (Digestive Ripening) of Gold Nanoparticles
This protocol demonstrates the use of this compound to narrow the size distribution of pre-existing, polydisperse nanoparticles.
Materials & Equipment:
-
Pre-synthesized, polydisperse gold nanoparticles (e.g., from a citrate synthesis) dispersed in toluene.
-
This compound
-
Toluene
-
Heating mantle with temperature control and condenser
-
Magnetic stirrer and stir bars
-
Equipment for characterization (UV-Vis, TEM)
Step-by-Step Methodology:
-
Reaction Setup:
-
Disperse ~20 mg of the polydisperse gold nanoparticles in 50 mL of toluene in a round-bottom flask.
-
Add a large excess of this compound (e.g., a 10:1 molar ratio of thiol to surface gold atoms; this may require estimation or empirical optimization).
-
Equip the flask with a condenser and begin stirring.
-
-
Etching Process:
-
Heat the mixture to 80°C and maintain this temperature for 2-4 hours. The reaction should be open to the air to allow the presence of oxygen.[13]
-
Monitor the reaction by taking small aliquots over time and analyzing them with a UV-Vis spectrophotometer. A sharpening and blue-shift of the surface plasmon resonance (SPR) peak indicates a decrease in particle size and an increase in monodispersity.
-
-
Purification:
-
Once the SPR peak stabilizes, cool the reaction to room temperature.
-
Purify the nanoparticles using the ethanol precipitation method described in Protocol 1 (Step 4) to remove the excess thiol and any soluble gold-thiolate complexes.
-
Characterize the final product using TEM to confirm the reduction in size and polydispersity.
-
Essential Characterization
To validate the success of the synthesis and purification protocols, the following characterization techniques are essential:
-
UV-Visible Spectroscopy: For gold nanoparticles, the position and sharpness of the Surface Plasmon Resonance (SPR) peak provides immediate information about the approximate size and monodispersity. For particles >5 nm, the peak is typically around 520 nm. Smaller particles will have a blue-shifted or less distinct peak.
-
Transmission Electron Microscopy (TEM): This is the definitive method for determining the size, shape, and size distribution of the synthesized nanoparticles.
-
Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter of the nanoparticles in solution, providing information about their aggregation state and the thickness of the ligand shell.
Conclusion
This compound is a cornerstone reagent in modern nanoparticle synthesis due to its remarkable versatility. Its ability to function as a robust capping agent, a precise controller of size, an effective etchant for monodispersity, and an efficient phase-transfer agent makes it indispensable for creating well-defined nanomaterials. The protocols and mechanistic insights provided in this guide offer a solid foundation for researchers to harness the power of this molecule, enabling the rational design and synthesis of nanoparticles tailored for advanced applications in medicine, catalysis, and materials science.
References
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Rahme, K. (n.d.). Gold nanoparticles: synthesis, characterization, and bioconjugation. CORA. Available at: [Link]
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Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanobiotechnology, 18(1), 172. Available at: [Link]
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Kao, Y.-C., et al. (2020). Luminescence Onset and Mechanism of the Formation of Gold(I)–Thiolate Complexes as the Precursors to Nanoparticles. The Journal of Physical Chemistry C, 124(22), 12142–12151. Available at: [Link]
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Brust, M., et al. (1994). Synthesis of thiol-derivatised gold nanoparticles in a two-phase liquid-liquid system. Journal of the Chemical Society, Chemical Communications, (7), 801-802. Available at: [Link]
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Nanotechnology. (2024). Simple Synthesis of Gold Nanoparticles (AuNPs) | Step-by-Step Tutorial. YouTube. Available at: [Link]
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(n.d.). The role of the capping agents on nanoparticle formation. ResearchGate. Available at: [Link]
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Sardar, M., et al. (2007). Stable gold nanoparticles synthesis using but-2-yne-1,4-diol – a simple approach. Journal of Materials Chemistry, 17(39), 4268. Available at: [Link]
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Ackerson, C. J., et al. (2010). Salt-Mediated Self Assembly of Thioctic Acid on Gold Nanoparticles. PMC. Available at: [Link]
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Murphy, C. J., et al. (2005). Anisotropic Metal Nanoparticles: Synthesis, Assembly, and Optical Applications. The Journal of Physical Chemistry B, 109(29), 13857–13870. Available at: [Link]
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Singh, P., & Kumar, S. (2021). Synthesis of anisotropic gold nanoparticles in binary surfactant mixtures: a review on mechanisms of particle formation. RSC Advances, 11(35), 21391–21412. Available at: [Link]
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Sajanlal, P. R., et al. (2011). Anisotropic nanomaterials: structure, growth, assembly, and functions. Nano Reviews, 2(1), 5883. Available at: [Link]
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Reiser, O., & Ackerson, C. J. (2015). Radicals are required for thiol etching of gold particles. PMC. Available at: [Link]
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Al-Jarah, H. A., et al. (2016). Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles. PMC. Available at: [Link]
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(n.d.). Effect of the addition of 1-butanethiol on native and P-modified Au... ResearchGate. Available at: [Link]
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Yoon, B., et al. (2011). The Effect of the Capping Agents of Nanoparticles on Their Redox Potential. Journal of the American Chemical Society, 133(50), 20432–20441. Available at: [Link]
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Frenkel, A. I., et al. (2005). Size-controlled synthesis and characterization of thiol-stabilized gold nanoparticles. The Journal of Chemical Physics, 123(18), 184701. Available at: [Link]
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Love, J. C., et al. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. Available at: [Link]
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Bour, J. R., et al. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. PMC. Available at: [Link]
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(n.d.). One-pot synthesis of colloidal silicon quantum dots and surface functionalization via thiol-ene click chemistry. Royal Society of Chemistry. Available at: [Link]
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Song, Y., et al. (n.d.). In Situ Observation of Place Exchange Reactions of Gold Nanoparticles. Correlation of Monolayer Structure and Stability. Available at: [Link]
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Tsoy, O., et al. (2016). Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity. PMC. Available at: [Link]
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Gittins, D. I., & Caruso, F. (2001). Phase transfer protocols in nanoparticle synthesis. ResearchGate. Available at: [Link]
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Chen, Y.-C., et al. (2021). Silver Nanoparticle-Mediated Synthesis of Fluorescent Thiolated Gold Nanoclusters. MDPI. Available at: [Link]
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Personick, M. L., et al. (2021). Kinetics of self-assembled monolayer formation on individual nanoparticles. PNAS, 118(11). Available at: [Link]
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Frenkel, A. I., et al. (2005). Size-controlled synthesis and characterization of thiol-stabilized gold nanoparticles. PubMed. Available at: [Link]
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(n.d.). Understanding thiol-induced etching of luminescent gold nanoclusters. ResearchGate. Available at: [Link]
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(n.d.). Two examples of the self-assembly of (a) alkylthiol modified... ResearchGate. Available at: [Link]
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Koziej, D., et al. (2014). Colloidal nanoparticle size control: experimental and kinetic modeling investigation of the ligand–metal binding role in controlling the nucleation and growth kinetics. Nanoscale, 6(16), 9596–9605. Available at: [Link]
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Ruedas-Rama, M. J., et al. (2012). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. MDPI. Available at: [Link]
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Volkov, A., et al. (2021). The Mechanism of Phase Transfer Synthesis of Silver Nanoparticles Using a Fatty Amine as Extractant/Phase Transfer Agent. MDPI. Available at: [Link]
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Thomas, S., & Pradeep, T. (2011). Phase transfer and its applications in nanotechnology. Chemical Society Reviews, 40(4), 2151. Available at: [Link]
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(n.d.). Chemical synthesis and optical characterization of regular and magic-sized CdS quantum dot nanocrystals using 1-dodecanethiol. ResearchGate. Available at: [Link]
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(n.d.). Size-Controlled Pd Nanoparticles in 2-Butyne-1,4-diol Hydrogenation: Support Effect and Kinetics Study. ResearchGate. Available at: [Link]
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Javed, R., et al. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation. Journal of Nanobiotechnology. Available at: [Link]
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Lee, S. H., et al. (2015). Control of Polymeric Nanoparticle Size to Improve Therapeutic Delivery. PMC. Available at: [Link]
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Kim, M., et al. (2022). Synthesis of Blue-Emissive InP/GaP/ZnS Quantum Dots via Controlling the Reaction Kinetics of Shell Growth and Length of Capping Ligands. MDPI. Available at: [Link]
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Mitomo, H., & Matsubara, M. (2022). Self-Assembly of Nanoparticles: Strategy, Properties, and Applications. MDPI. Available at: [Link]
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Bour, J. R., et al. (2021). Fundamental Methods for the Phase Transfer of Nanoparticles. MDPI. Available at: [Link]
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Dhand, C., et al. (2021). Role of Biogenic Capping Agents in the Synthesis of Metallic Nanoparticles and Evaluation of Their Therapeutic Potential. Frontiers in Chemistry, 9. Available at: [Link]
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High-Performance C–S Cross-Coupling: Mastering Sodium 1-Butanethiolate with Palladium Catalysis
Executive Summary
The formation of Carbon-Sulfur (C–S) bonds is a pivotal transformation in the synthesis of functionalized heterocycles, pharmaceuticals, and advanced materials.[1] While Buchwald-Hartwig type couplings have revolutionized C–N and C–O bond formation, C–S coupling presents unique challenges due to the high nucleophilicity of thiolates. Sodium 1-butanethiolate (NaSBu) serves as a benchmark aliphatic nucleophile; however, its tendency to poison palladium catalysts by forming stable, off-cycle resting states requires precise protocol design.
This guide provides a robust, field-proven methodology for coupling NaSBu with aryl halides. By leveraging specific ligand architectures (e.g., Xantphos) and rigorous inert handling, researchers can suppress catalyst deactivation and achieve high-yield thioetherification.
Mechanistic Insight: The "Thiolate Trap"
To master this reaction, one must understand why standard conditions often fail. Unlike amines or alkoxides, thiolates (RS⁻) readily displace phosphine ligands from the Palladium center.
The Failure Mode
In a suboptimal system, the thiolate displaces the supporting ligand (
The Solution: Wide Bite-Angle Ligands
Bisphosphine ligands with wide bite angles, such as Xantphos (bite angle ~111°), are critical. They chelate the palladium tightly, resisting displacement by the thiolate. Furthermore, the steric bulk and electronic bite angle accelerate the rate-determining step: the Reductive Elimination of the C–S bond.
Mechanistic Pathway Diagram
Figure 1: The catalytic cycle highlighting the critical "Off-Cycle Trap" where catalyst poisoning occurs if ligand selection is poor.
Critical Parameters & Reagent Selection
Ligand Performance Comparison
The choice of ligand is the single most significant variable.
| Ligand Class | Example | Performance with NaSBu | Mechanistic Note |
| Monophosphines | PPh₃ | Poor | Easily displaced by NaSBu; rapid catalyst poisoning. |
| Narrow Bite-Angle | dppe, dppp | Moderate | Slower reductive elimination; moderate stability. |
| Wide Bite-Angle | Xantphos | Excellent | Enforces geometry favoring reductive elimination; resists displacement. |
| Bulky Biaryls | BrettPhos | Good | Excellent for difficult substrates, but Xantphos is more cost-effective for aliphatics. |
| Ferrocenyl | Josiphos | Excellent | High activity, often used for asymmetric variants. |
The Nucleophile: this compound
-
State: Solid salt.
-
Advantage: Eliminates the induction period associated with in-situ deprotonation of the thiol.
-
Handling: Hygroscopic and oxidation-sensitive. Must be stored and weighed in a glovebox or under a positive pressure of Argon.
-
Stoichiometry: Use 1.2 – 1.5 equivalents relative to the aryl halide.
Experimental Protocols
Protocol A: Optimized Synthesis (High-Yield System)
Target: Coupling of 4-bromoanisole (1.0 mmol) with this compound.
Reagents:
-
Aryl Halide: 4-Bromoanisole (1.0 equiv, 187 mg)
-
Nucleophile: this compound (1.2 equiv, 135 mg)
-
Catalyst Precursor: Pd₂(dba)₃ (2.5 mol%, 23 mg)
-
Ligand: Xantphos (5.0 mol%, 29 mg)
-
Solvent: 1,4-Dioxane (anhydrous, degassed) – 0.2 M concentration (5 mL)
-
Base: Not strictly required if using pure salt, but adding DIPEA (0.5 equiv) can stabilize the system against trace protons/water.
Step-by-Step Methodology:
-
Catalyst Pre-complexation (Crucial for Activity):
-
In a glovebox or under Argon flow, charge a reaction vial with Pd₂(dba)₃ and Xantphos.
-
Add 1 mL of dioxane. Stir at room temperature for 5–10 minutes.
-
Observation: The solution should turn from dark purple/red to a clearer orange/yellow, indicating the formation of the active L-Pd(0) species.
-
-
Reaction Setup:
-
Add the this compound and aryl halide to the vial.
-
Add the remaining 4 mL of dioxane.
-
Seal the vial with a PTFE-lined crimp cap.
-
-
Execution:
-
Place in a pre-heated heating block at 100°C .
-
Stir vigorously (800+ RPM). Mass transfer is critical to prevent localized high concentrations of thiolate which promotes poisoning.
-
Run for 4–12 hours.
-
-
Monitoring (Self-Validating Step):
-
TLC: Check for the disappearance of aryl halide.
-
Visual: If the reaction turns black and precipitates a mirror early (<30 min), "Palladium Black" has formed (catalyst death). If it remains a homogeneous orange/brown solution, the catalyst is active.
-
-
Work-up:
-
Cool to room temperature.
-
Filter through a small pad of Celite to remove inorganic salts (NaBr). Rinse with Ethyl Acetate.
-
Concentrate in vacuo.[2]
-
Odor Control: Treat the waste and glassware with dilute bleach (sodium hypochlorite) to oxidize residual thiolate to odorless sulfonate.
-
Protocol B: Workflow Diagram
Figure 2: Operational workflow ensuring catalyst activation prior to nucleophile introduction.
Troubleshooting & Quality Control
| Observation | Diagnosis | Corrective Action |
| Rapid Black Precipitate | Catalyst decomposition (Pd aggregation). | 1. Ensure Xantphos is fresh (not oxidized).2. Increase Ligand:Pd ratio to 2.5:1.3. Ensure strict O₂ exclusion. |
| Low Conversion | Catalyst poisoning by Thiolate. | 1. Switch to slow addition of NaSBu (syringe pump) to keep [S⁻] low.2. Increase temperature to 110°C to reverse resting state formation. |
| Disulfide Byproduct | Oxidation of NaSBu. | 1. Check inert gas lines for leaks.2. Degas solvents more rigorously (freeze-pump-thaw). |
| Stalled Reaction | Product inhibition or catalyst death. | Add a second portion of catalyst/ligand (0.5x loading) after 4 hours. |
Safety & Handling (E-E-A-T)
-
Stench: this compound hydrolyzes to 1-butanethiol in moist air, releasing a potent skunk-like odor.
-
Control: All glassware must be soaked in a bleach bath (sodium hypochlorite) immediately after use. This oxidizes the sulfur to non-volatile sulfonyl species.
-
-
Toxicity: Thiolates are caustic and toxic if ingested or inhaled. Use a fume hood with high face velocity.
-
Flammability: Finely divided thiolate salts can be pyrophoric. Handle under Nitrogen/Argon.[2]
References
-
Mechanistic Origins of Thiolate Poisoning: Fernández-Rodríguez, M. A., et al. (2006). Highly Efficient and General Palladium-Catalyzed Synthesis of Alkyl Aryl Sulfides. Journal of the American Chemical Society. [Link]
-
Xantphos Efficacy in C-S Coupling: Itoh, T., & Mase, T. (2004). A General Palladium-Catalyzed Coupling of Aryl Bromides/Triflates and Thiols. Organic Letters. [Link]
-
Comparisons of Ligand Systems (Josiphos/DiPPF): Murata, M., et al. (2006). Palladium-Catalyzed Cross-Coupling Reaction of Aryl Halides with Thiols using a Novel Ferrocenyl Diphosphine. Tetrahedron. [Link][3]
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Application Note: Inert Atmosphere Techniques for Handling Sodium 1-Butanethiolate
Introduction
Sodium 1-butanethiolate (C₄H₉NaS) is a potent nucleophile widely employed in organic synthesis and materials science.[1] Its utility stems from the thiolate anion, which facilitates the formation of carbon-sulfur bonds, a cornerstone of many synthetic pathways, including the synthesis of thioethers and thiol esters.[1] Despite its synthetic importance, this compound presents significant handling challenges due to its acute sensitivity to atmospheric oxygen and moisture.[2][3] Exposure to air leads to rapid oxidation to the corresponding disulfide (dibutyl disulfide), while contact with water results in hydrolysis back to 1-butanethiol and sodium hydroxide. Both degradation pathways consume the active reagent, compromise reaction stoichiometry, and can generate impurities that complicate purification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling of this compound using standard inert atmosphere techniques: the glovebox and the Schlenk line. Adherence to these protocols is critical to ensure reagent integrity, experimental reproducibility, and laboratory safety.
Physicochemical Properties and Hazards
Understanding the properties of this compound is fundamental to its safe and effective use. The compound is a moisture- and air-sensitive solid that requires storage under an inert gas.[3][4] It is incompatible with oxidizing agents and acids.[2] A summary of its key properties is provided in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₄H₉NaS | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| Appearance | Typically a white to off-white solid | |
| Sensitivity | Air and moisture sensitive | [2][3] |
| Storage | Store under inert gas (e.g., Argon) at room temperature. | [3][4] |
Hazards: this compound and its parent thiol are associated with several hazards:
-
Stench: 1-Butanethiol, which can be released upon hydrolysis, has an extremely powerful and unpleasant skunk-like odor.[2][5]
-
Flammability: The parent compound, 1-butanethiol, is a highly flammable liquid and vapor.[5][6][7]
-
Irritation: Causes skin and serious eye irritation.[5][7][8] May cause respiratory irritation.[5][8]
Due to these hazards, all manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and compatible gloves, must be worn.
Core Principles of Inert Atmosphere Handling
The primary objective of inert atmosphere techniques is to exclude reactive atmospheric components, namely oxygen (O₂) and water (H₂O), from the experimental setup.[9] For this compound, this is crucial to prevent the following degradation reactions:
-
Oxidation: The thiolate anion (RS⁻) is readily oxidized by oxygen to form a disulfide (RSSR).
-
2 R-S⁻ + O₂ + 2 H₂O → R-S-S-R + 4 OH⁻
-
-
Hydrolysis: The thiolate, being the salt of a weak acid, reacts with water to form the corresponding thiol (RSH) and a hydroxide base.
-
R-S⁻ Na⁺ + H₂O ⇌ R-SH + NaOH
-
Two primary systems are employed to maintain an inert environment: the glovebox and the Schlenk line.[10][11]
-
Glovebox (Dry Box): A sealed enclosure containing an inert atmosphere (typically argon or nitrogen) with very low levels of oxygen and moisture (often <1 ppm).[9] It allows for the direct manipulation of reagents as one would on a standard lab bench.[9] This is the preferred method for handling and weighing air-sensitive solids.[10]
-
Schlenk Line: A dual-manifold vacuum/gas line that allows for the evacuation of air from glassware and subsequent backfilling with an inert gas.[10] This technique is versatile and widely used for running reactions and transferring solutions under an inert atmosphere.[11]
Experimental Protocols
Protocol 1: Handling and Weighing in a Glovebox
The glovebox is the ideal environment for accurately weighing and dispensing solid this compound.
Materials:
-
Glovebox with an argon or nitrogen atmosphere
-
Analytical balance (located inside the glovebox)
-
Spatulas
-
Weighing paper or weighing boat
-
Reaction vessel (e.g., round-bottom flask with a septum-sealed sidearm)
-
Container of this compound
-
Lab notebook and pen
Procedure:
-
Preparation: Ensure the glovebox atmosphere is stable, with O₂ and H₂O levels below your experimental tolerance (typically <1 ppm).
-
Bringing Materials Inside: Place the sealed container of this compound, clean and dry glassware, and other necessary equipment into the glovebox antechamber.[12]
-
Antechamber Purging: Evacuate and backfill the antechamber with the glovebox's inert gas.[12] Perform at least three purge cycles to ensure all atmospheric contaminants are removed.[12]
-
Transfer to Glovebox: Once the purge cycles are complete, open the inner antechamber door and transfer the items into the main glovebox chamber. Allow the items to sit for several minutes to acclimate to the box atmosphere.
-
Weighing:
-
Place a weighing boat on the analytical balance and tare it.
-
Carefully open the this compound container.
-
Using a clean, dry spatula, transfer the desired amount of the solid to the weighing boat. Be mindful not to create dust.
-
Record the exact mass.
-
-
Transfer to Reaction Vessel: Carefully transfer the weighed solid into your reaction vessel. A powder funnel can aid in this process.
-
Sealing: Securely seal the reaction vessel (e.g., with a rubber septum or glass stopper) and the stock container of this compound.
-
Removal from Glovebox: The sealed reaction vessel can now be removed from the glovebox via the antechamber (using the same purge cycle procedure) for subsequent steps on a Schlenk line if needed.
Caption: Workflow for handling solids in a glovebox.
Protocol 2: Transfer using a Schlenk Line
When a glovebox is unavailable, a Schlenk line can be used to handle this compound, although direct weighing is more challenging. This protocol assumes the reagent will be added in one portion using a solid addition tube.
Materials:
-
Dual-manifold Schlenk line with a source of high-purity inert gas (argon or nitrogen)
-
Vacuum pump
-
Schlenk flask (reaction vessel)
-
Solid addition tube with a ground glass joint
-
Grease for ground glass joints
-
Spatula
Procedure:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at 120 °C) and allowed to cool in a desiccator or under a stream of inert gas.[13]
-
Loading the Addition Tube: In a fume hood, quickly weigh the this compound and transfer it into the solid addition tube. This step involves brief exposure to air, so it should be done as rapidly as possible. Alternatively, pre-load the tube inside a glovebox if available.[14]
-
Assembling the Apparatus:
-
Lightly grease the ground glass joint of the Schlenk flask and the solid addition tube.
-
Attach the solid addition tube to the sidearm of the Schlenk flask, ensuring the solid remains in the tube and does not fall into the flask.
-
Secure the joint with a clip.
-
Attach the Schlenk flask to the Schlenk line via heavy-walled rubber tubing.
-
-
Inerting the System (Vacuum/Backfill Cycles):
-
Ensure the inert gas is flowing through the bubbler.
-
Close the flask's stopcock to the inert gas line. Carefully open the stopcock to the vacuum manifold. The flask will be evacuated. Be cautious of fine powders being pulled into the line.
-
Once a full vacuum is established (typically 1-2 minutes), close the stopcock to the vacuum.
-
Slowly open the stopcock to the inert gas manifold to backfill the flask. Do not open it too quickly, as this can cause air to be sucked back through the bubbler.[15]
-
Repeat this vacuum/backfill cycle at least three times to ensure the removal of all atmospheric gases.[15]
-
-
Adding the Solid:
-
Proceed with Reaction: The solid is now in the reaction flask under an inert atmosphere. Anhydrous, deoxygenated solvent can be added via cannula transfer to proceed with the reaction.
Caption: Key steps for inerting a flask on a Schlenk line.
Waste Disposal and Decontamination
Due to its reactivity and stench, proper quenching and disposal are critical.
Quenching Procedure:
-
All quenching operations must be performed in a certified chemical fume hood.
-
Transfer any residual solid this compound into a separate flask under an inert atmosphere.
-
Dilute the residue with an inert, high-boiling point solvent like toluene or heptane.
-
Cool the flask in an ice-water bath.
-
Slowly and carefully add a less reactive alcohol, such as isopropanol, dropwise with stirring.[16] The reaction is exothermic and may produce gas.[1]
-
Once the initial vigorous reaction has subsided, methanol can be added slowly, followed by water to ensure complete quenching.[16]
-
The final neutralized solution should be disposed of as hazardous waste according to institutional guidelines.[17][18]
Decontamination of Glassware:
-
Glassware that has come into contact with the thiolate should be decontaminated to remove the odor.
-
Rinse the glassware with an inert solvent (to remove reactive material) and then immerse it in a basic oxidizing solution, such as a dilute bleach (sodium hypochlorite) bath, inside a fume hood for at least 24 hours. This will oxidize the residual thiol/thiolate to less odorous sulfonate species.
-
Dispose of the bleach solution as hazardous waste.
References
-
sodium butane-1-thiolate . ChemBK. [Link]
-
Material Safety Data Sheet - 1-Butanethiol . Cole-Parmer. [Link]
-
This compound, min 95%, 10 grams . CP Lab Safety. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
The Manipulation of Air-Sensitive Compounds . Neilson Lab, Texas Christian University. [Link]
-
Quenching of Water Reactive Materials . The Sarpong Group, University of California, Berkeley. [Link]
-
Addition of Solids . The Schlenk Line Survival Guide. [Link]
-
Chem 1140; Techniques for Handling Air-Sensitive Compounds . Wipf Group, University of Pittsburgh. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (4) . ChemistryViews. [Link]
-
SAFETY DATA SHEET 102460-1-Butanethiol . DC Fine Chemicals. [Link]
-
Quenching Reactive Substances . KGROUP, University of Chicago. [Link]
-
Moving solutions on a Schlenk line . Chemistry Teaching Labs, University of York. [Link]
-
Virtual Lab - Schlenk: Handling of Solids . JCF, Germany. [Link]
-
Standard Operating Procedures for Using Stench Chemicals . UCLA Department of Chemistry and Biochemistry. [Link]
-
Air-Sensitive Chemistry: Practical and Safety Considerations . Fisher Scientific. [Link]
-
Quenching and Disposal of Liquid Pyrophoric Materials . Environmental Health and Safety, University of California, Berkeley. [Link]
-
Cannula Transfer . The Schlenk Line Survival Guide. [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes . University of Bristol. [Link]
-
Schlenk Lines Transfer of Solvents . Moodle@Units. [Link]
-
Protocol for quenching reactive chemicals . EPFL. [Link]
-
1-Butanethiol . NIST WebBook. [Link]
-
Sodium 1-butanesulfonate | C4H9NaO3S | CID 4096517 . PubChem, NIH. [Link]
Sources
- 1. This compound | 4779-86-6 | Benchchem [benchchem.com]
- 2. chembk.com [chembk.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. Sodium 1-butanesulfonate | C4H9NaO3S | CID 4096517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 12. ucd.ie [ucd.ie]
- 13. ehs.umich.edu [ehs.umich.edu]
- 14. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 15. moodle2.units.it [moodle2.units.it]
- 16. epfl.ch [epfl.ch]
- 17. sarponggroup.com [sarponggroup.com]
- 18. kgroup.du.edu [kgroup.du.edu]
Stoichiometry calculation for sodium 1-butanethiolate reactions
Application Note: Precision Stoichiometry and Handling of Sodium 1-Butanethiolate in Nucleophilic Substitutions
Executive Summary
This compound (NaSBu) is a potent nucleophile widely utilized in the synthesis of thioethers via
This guide provides a rigorous protocol for calculating stoichiometry, generating the reagent in situ to maximize purity, and executing nucleophilic substitutions with high reproducibility.
Physicochemical Constants & Material Properties
Precise stoichiometry begins with accurate material data. This compound is often generated from 1-butanethiol due to the instability of the isolated salt.
| Property | 1-Butanethiol (Precursor) | This compound (Salt) |
| Formula | ||
| MW ( g/mol ) | 90.19 | 112.17 |
| Density | 0.84 g/mL (at 25°C) | N/A (Solid) |
| pKa | ~10.5 (Thiol SH) | N/A |
| State | Liquid (Stench) | White Powder (Hygroscopic) |
| Solubility | Organic solvents (THF, EtOH) | Polar Aprotic (DMF, DMSO), Water |
Critical Insight: Commercial solid NaSBu is rarely 100% pure. It rapidly absorbs water, inflating the apparent mass. Always correct for purity or, preferably, generate the salt in situ.
Stoichiometric Calculations
To prevent side reactions (e.g., E2 elimination caused by excess base), exact stoichiometry is required.
A. Using Commercial Solid Salt
When using isolated NaSBu, you must account for purity (
- : Desired moles of nucleophile (usually 1.1–1.2 equivalents relative to electrophile).
- : Purity from Certificate of Analysis (CoA).
B. In-Situ Generation (Recommended)
This method eliminates weighing errors due to hygroscopicity. The limiting reagent becomes the clean sodium base (Sodium Hydride, NaH).
- : Moles of Sodium Hydride (limiting base).[1]
- : Use 1.05–1.1 equivalents of thiol relative to NaH to ensure all base is consumed. Excess base can degrade sensitive substrates.
Decision Workflow: Synthesis Strategy
The following diagram outlines the decision logic for selecting the preparation method based on application strictness.
Figure 1: Decision tree for selecting the optimal this compound preparation method.
Experimental Protocols
Protocol A: High-Precision In-Situ Generation (NaH Method)
Best for: Drug synthesis, base-sensitive substrates, and exact stoichiometry.[2]
Reagents:
-
Sodium Hydride (60% dispersion in mineral oil)
-
1-Butanethiol (99%+)[2]
-
Anhydrous THF or DMF
-
Inert Atmosphere (
or Ar)
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask and cool under
flow. -
Base Preparation: Add NaH (1.0 equiv relative to desired nucleophile amount). Wash with dry hexane (3x) to remove mineral oil if oil interferes with downstream purification; otherwise, leave as is.
-
Solvent: Suspend NaH in anhydrous THF (0.5 M concentration).
-
Thiol Addition: Add 1-Butanethiol (1.05 equiv) dropwise at 0°C.
-
Observation: Vigorous bubbling (
gas) will occur.
-
-
Completion: Stir at room temperature for 30 minutes until bubbling ceases and the solution becomes clear (or slightly cloudy white suspension).
-
Usage: Use this solution immediately. Do not store.
Protocol B: Thioetherification
Standard operating procedure for reacting NaSBu with an alkyl halide.
Stoichiometry:
-
Electrophile (Alkyl Halide): 1.0 equiv[1]
-
NaSBu (generated above): 1.1 - 1.2 equiv
Procedure:
-
Cooling: Cool the NaSBu solution to 0°C.
-
Addition: Add the electrophile (dissolved in minimal THF) dropwise to the thiolate solution.
-
Why? Adding electrophile to excess thiolate prevents poly-alkylation (if applicable) and ensures the thiolate remains the dominant nucleophile.
-
-
Reaction: Allow to warm to Room Temperature (RT). Monitor by TLC or LC-MS.[2]
-
Time: Primary halides: 1-2 hours.[2] Secondary halides: 4-12 hours (may require heating to 50°C).
-
-
Quench: Add Saturated
solution. -
Odor Control (Critical): Rinse all glassware with a dilute bleach (sodium hypochlorite) solution to oxidize residual thiols to sulfonates, eliminating the stench.
Mechanistic Visualization
Understanding the steric requirements of the
Figure 2:
Quality Control & Troubleshooting
To validate the concentration of a thiolate solution (especially if stored), use Silver Nitrate Titration .
Titration Protocol:
-
Dissolve an aliquot of the thiolate in solvent.[3]
-
Titrate against standardized 0.1 M
.[4][5] -
Endpoint detection: Potentiometric (using a silver electrode) or colorimetric (using Dithizone indicator).
-
Reaction:
(Precipitate).[2]
Troubleshooting Table:
| Observation | Root Cause | Corrective Action |
| Low Yield | Oxidation to Disulfide | Ensure strict inert atmosphere ( |
| Elimination Product (Alkene) | Excess Basicity | Use in-situ generation to control base.[2][6] Switch solvent to less polar (Ether) to reduce basicity. |
| Precipitate in Reaction | NaX Salt Formation | This is normal (NaCl/NaBr is insoluble in THF).[2][6] Filter off during workup. |
| Residual Smell | Unreacted Thiol | Quench with bleach.[2][6] Do not use rotovap until quenched. |
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from (Verified for MW and physical forms).
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.
-
National Institute of Standards and Technology (NIST). (2023). 1-Butanethiol Thermochemical Data. Retrieved from (Verified for pKa and density data).
- Shoup, R. E., & Kissinger, P. T. (1977). Determination of thiols by liquid chromatography with electrochemical detection. Analytical Chemistry, 49(12), 1883.
Sources
Troubleshooting & Optimization
Side reactions of sodium 1-butanethiolate with alkyl halides
Technical Support Center: Thiolate Alkylation Chemistry Current Status: Operational 🟢 Ticket ID: #SBu-RX-001 Subject: Optimizing Sodium 1-Butanethiolate Nucleophilic Substitution
Welcome to the Thiolate Chemistry Support Hub
You are likely here because your synthesis of butyl thioethers (
Unlike alkoxides, thiolates are "soft" nucleophiles—highly polarizable with diffuse electron density. While this makes them excellent candidates for
Module 1: The Primary Conflict (Substitution vs. Elimination)[2]
Issue: "I am detecting significant amounts of alkene in my crude mixture instead of the desired sulfide."
Diagnosis:
You are experiencing E2 Elimination competition . While this compound is a weaker base than sodium butoxide (pKa of conjugate acid
The Mechanism
-
Pathway A (
- Desired): The sulfur attacks the -carbon of the alkyl halide, displacing the halide. -
Pathway B (E2 - Undesired): The sulfur abstracts a
-proton from the alkyl halide, causing the leaving group to eject and forming an alkene.
Troubleshooting Protocol
| Variable | Recommendation | Technical Rationale |
| Temperature | Keep it Cold (0°C to RT) | Elimination (E2) has a higher activation energy than Substitution ( |
| Solvent | Polar Aprotic (DMF, DMSO, MeCN) | Aprotic solvents solvate the cation ( |
| Substrate | Avoid | Tertiary halides will almost exclusively undergo elimination (E2) or solvolysis ( |
Visualizing the Pathway Competition
Fig 1: The kinetic competition between substitution, elimination, and oxidative side reactions.
Module 2: The "Ghost" Peak (Disulfide Formation)
Issue: "My mass spec shows a peak at M+ = 178.3 (Dibutyl disulfide), and the reaction smells different than usual."
Diagnosis:
Your thiolate reagent has oxidized.[1][3][4][5][6] Thiolates are extremely susceptible to oxidation by atmospheric oxygen to form disulfides.
Corrective Actions:
-
Degas Solvents: Sparge all reaction solvents with Argon or Nitrogen for at least 15 minutes prior to adding the thiolate.
-
Inert Atmosphere: The reaction must be run under a positive pressure of inert gas.
-
Reagent Quality: this compound is hygroscopic and oxidizes over time. If the solid has turned yellow or gooey, recrystallize or purchase fresh stock.
Module 3: Solvent Effects & Nucleophilicity[3][7][8][9][10]
Issue: "The reaction is incredibly slow, even with primary alkyl halides."
Diagnosis:
You are likely using a Protic Solvent (Methanol, Ethanol, Water).
In protic solvents, the solvent molecules form a hydrogen-bond "cage" around the sulfur anion (
Data Comparison: Relative Rates of
| Solvent Class | Examples | Relative Rate (Approx.) | Why? |
| Polar Protic | Methanol, Ethanol | 1 (Baseline) | Anion is caged by H-bonds; nucleophilicity suppressed. |
| Polar Aprotic | DMF, DMSO, Acetone | >1,000x Faster | Anion is "naked"; high ground-state energy drives reaction. |
| Non-Polar | Hexane, Toluene | Slow/Insoluble | Reagent (Salt) solubility is poor; phase transfer catalyst required. |
Module 4: Validated Experimental Protocol
Standard Operating Procedure (SOP): Synthesis of Butyl Sulfides Use this protocol to minimize E2 and Disulfide side reactions.
Step 1: Preparation
-
Flame-dry a round-bottom flask and cool under a stream of
. -
Charge flask with this compound (1.1 equiv).
-
Add anhydrous DMF (or DMSO) via syringe. Note: DMF is preferred for ease of workup compared to DMSO.
Step 2: Reaction
-
Cool the mixture to 0°C in an ice bath.
-
Add the Alkyl Halide (1.0 equiv) dropwise.
-
Critical: Dropwise addition prevents localized heating, reducing E2 risk.
-
-
Allow to warm to Room Temperature (RT) and stir. Monitor by TLC.
Step 3: Quench & Workup
-
Once starting material is consumed, quench with saturated aqueous
. -
Extract with diethyl ether or ethyl acetate.
-
Odor Control: Wash the organic layer with 10% Bleach (NaOCl) or aqueous
. This oxidizes unreacted smelly thiols/thiolates into odorless sulfonates [2].
Step 4: Troubleshooting Workflow
Fig 2: Logic flow for diagnosing reaction failures based on byproduct analysis.
References
-
Solvent Effects in Organic Chemistry
-
Thiol Oxidation & Handling
-
Elimination vs.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. brainkart.com [brainkart.com]
- 3. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 4. Disulfide synthesis by S-S coupling [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. quora.com [quora.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Substitution and Elimination Reactions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Sodium 1-Butanethiolate Reagent Guide
Topic: Troubleshooting Discoloration (Blackening) in Sodium 1-Butanethiolate Reactions Document ID: TS-SBU-004 Last Updated: February 7, 2026
Executive Summary: The "Black Reaction" Phenomenon
The sudden appearance of a black precipitate or solution during reactions involving This compound (NaSBu) is a critical diagnostic indicator. While alarming, it almost invariably points to one of two specific failure modes: Inorganic Contamination (Metal Leaching) or Radical-Mediated Decomposition .
Unlike simple oxidation, which typically yields clear or pale yellow disulfides (dibutyl disulfide), a black color profile suggests the formation of metal sulfides (e.g., FeS, NiS) or complex polymerized "tars."
This guide provides a systematic troubleshooting protocol to identify the root cause and prevent recurrence.
Rapid Diagnostic Triage (Start Here)
Before proceeding to deep mechanistic analysis, answer the following three questions to isolate the variable.
| Diagnostic Question | If YES | If NO |
| 1. Did you use a stainless steel spatula, needle, or cannula to handle the reagent? | High Probability Cause: Metal Leaching. Thiolates corrode steel, forming black iron/nickel sulfides. | Proceed to Q2. |
| 2. Is your substrate an electron-deficient aromatic or nitro-compound? | High Probability Cause: SET Polymerization. Single Electron Transfer has created radical anions that polymerized into "tar." | Proceed to Q3. |
| 3. Was the sodium metal used for preparation covered in a thick black crust? | High Probability Cause: Reagent Impurity. You have introduced sodium carbide/nitride contaminants. | Suspect solvent contamination (e.g., peroxides). |
Deep Dive: Root Cause Analysis
Scenario A: The "Stainless Steel" Trap (Most Common)
The Mechanism: this compound is a potent nucleophile and a strong ligand for transition metals. If you handle the solid or solution using stainless steel tools (spatulas, needles), the thiolate attacks the metal surface.
-
Chemistry:
-
Observation: The reaction turns dark brown or black immediately upon contact or heating.
-
Confirmation: Filter the black mixture through Celite. If the filtrate is clear/yellow and the black solid remains on the filter, it is likely an inorganic sulfide.
Scenario B: Single Electron Transfer (SET) & "Tarring"
The Mechanism: Thiolates are reducing agents. If your electrophile (substrate) is prone to reduction (e.g., nitroarenes, quinones, or highly conjugated systems), the thiolate may act as a single-electron donor rather than a nucleophile.
-
Chemistry:
-
Outcome: The thiyl radical (
) dimerizes to disulfide, but the substrate radical anion often polymerizes rapidly, forming a black, intractable "tar" or "gunk." -
Confirmation: The black color is uniform throughout the solution and does not filter out easily (or clogs the filter immediately).
Scenario C: The "Oxidation" Misconception
Clarification: Researchers often fear the black color is simple oxidation. This is incorrect.
-
Oxidation Product: Dibutyl disulfide (
). -
Appearance: Clear to pale yellow oil.
-
Takeaway: If it is black, it is not just air oxidation; it is contamination or decomposition.
Visualizing the Failure Pathways
The following diagram illustrates the decision logic and chemical pathways leading to discoloration.
Figure 1: Diagnostic flowchart distinguishing between metal leaching, radical polymerization, and simple oxidation.
Corrective Protocols
Protocol A: Metal-Free Preparation of NaSBu
To be used if metal contamination is suspected.
Materials:
-
Glass or Teflon-coated magnetic stir bar (Inspect for cracks!).
-
Glass or Teflon spatulas (Do NOT use metal).
-
Schlenk line (Argon atmosphere).
Procedure:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon.
-
Base: Add Sodium Hydride (NaH, 60% in oil) or Sodium Ethoxide (NaOEt).
-
Note: If using NaH, wash with dry hexane to remove oil only if strict stoichiometry is required.
-
-
Solvent: Add anhydrous THF or Ethanol (degassed).
-
Addition: Add 1-butanethiol via a glass syringe or a syringe with a Platinum/Teflon needle . Avoid standard stainless steel needles if the solution will sit for long periods.
-
Reaction: Stir at
for 30 mins. Evolution of gas (if using NaH) confirms deprotonation. -
Storage: Store the solid under Argon. If solution turns black upon storage, check the septum (some rubber contains fillers that react) or the stir bar.
Protocol B: "Cleaning" a Black Reaction
If the reaction is already black but you need to salvage the product.
-
Dilute: Add a non-polar solvent (Hexane/Ether).
-
Chelate (Optional): Wash the organic layer with an aqueous solution of EDTA (0.1 M) or Sodium Potassium Tartrate (Rochelle's Salt). This sequesters metal ions.
-
Filter: Pass through a pad of Celite or Silica.
-
Observation: If the black color stays on the silica and the filtrate is yellow, you have successfully removed the metal sulfides.
-
Reference Data: Color Indicators
Use this table to interpret color changes in your thiolate reaction.
| Observed Color | Likely Chemical Species | Action Required |
| Clear / Pale Yellow | This compound (Pure) | None. Proceed. |
| Bright Yellow | Dibutyl Disulfide (Oxidation) | Check inert gas lines. Add reducing agent (DTT/Phosphine) if reversible. |
| Black / Dark Brown | Metal Sulfides (FeS, NiS, CuS) | STOP. Check for metal tools. Filter through Celite. |
| Deep Red / Purple | Charge Transfer Complex | Common with nitro-aromatics. Monitor by TLC; may be transient. |
| Black Tar (Gummy) | Polymerized Substrate | STOP. Reaction failed via radical pathway. Change solvent or temperature.[1] |
References
-
Metal-Thiolate Interactions
-
Standard Preparation Protocol
- Title: Sodium Ethanethiolate Safety Data Sheet (SDS).
-
Oxidation Mechanisms
Sources
Optimizing temperature for sodium 1-butanethiolate nucleophilic attack
Senior Application Scientist: Dr. A. Vance Subject: Optimizing Temperature for Sodium 1-Butanethiolate Nucleophilic Attack Ticket ID: CHEM-OPT-8821
Introduction
Welcome to the technical support hub for this compound (NaSBu) applications. You are likely here because your nucleophilic substitution (
This compound is a "naked" nucleophile in polar aprotic solvents. Its reactivity is governed by a tight interplay between solvation energy and thermal activation. Unlike robust reagents, NaSBu requires a precise thermal window to maximize the nucleophilic attack constant (
This guide ignores generic templates. We focus strictly on the thermodynamic and kinetic levers you can pull to fix your reaction.
Module 1: The Core Protocol (Self-Validating System)
Before troubleshooting, ensure your baseline protocol aligns with the Inert-Ramp Strategy . This system is self-validating: if the first step fails, the subsequent steps are chemically impossible to execute correctly.
The Inert-Ramp Workflow
-
Deoxygenation (Critical): NaSBu oxidizes to dibutyl disulfide upon contact with air. This reaction is exothermic and accelerates with temperature.[1]
-
Validation: Solvent must be sparged with Argon/Nitrogen for >15 mins before adding NaSBu.
-
-
Solvation Choice:
-
Polar Aprotic (DMF, DMSO, NMP): High reactivity. The cation (
) is solvated, leaving the thiolate anion ( ) "naked" and highly aggressive. Recommended Start Temp: 0°C. -
Polar Protic (Ethanol, Methanol): Low reactivity. The solvent forms hydrogen bond cages around the
, dampening nucleophilicity. Recommended Start Temp: 25°C.
-
-
Temperature Ramp: Never start at reflux. Start at the "Kinetic Floor" and ramp up only if HPLC/TLC indicates stalled conversion.
Workflow Visualization
Figure 1: The Inert-Ramp logic flow. Note that heating is a corrective measure, not a default starting point.
Module 2: Troubleshooting (Q&A)
Q1: My reaction is stuck at 50% conversion. Should I heat it to reflux?
Short Answer: Likely No .
Technical Explanation:
If you are in a polar aprotic solvent (e.g., DMF), heating aggressively often favors Elimination (E2) over Substitution (
-
The Fix:
-
Check the pH.[2] As the reaction proceeds, the basicity might drop if side reactions consume the thiolate.
-
Add a phase transfer catalyst (like 18-crown-6) if you are using a non-polar solvent, or switch to DMSO.
-
Only increase temperature in 5°C increments. The activation energy (
) for substitution is usually lower than for elimination; high heat inverts this selectivity [1].
-
Q2: I see a large "dimer" peak (Dibutyl Disulfide) in my LC-MS. Why?
Short Answer: Oxygen ingress or thermal oxidation.
Technical Explanation:
Thiolates are easily oxidized to disulfides (
-
The Fix:
-
Temp: Lower the reaction temperature immediately.
-
Atmosphere: You likely have a leak. Ensure positive pressure of Nitrogen/Argon.
-
Degassing: Did you freeze-pump-thaw your solvent? If not, dissolved oxygen is your culprit [2].
-
Q3: The reaction smells unbearable, even inside the hood. How do I quench it safely?
Short Answer: Oxidative Quench. Technical Explanation: Low molecular weight thiols/thiolates have low odor thresholds (ppb range). Acidifying NaSBu releases 1-butanethiol (volatile stench).
-
The Fix:
-
Do NOT quench with simple HCl/Water. This generates volatile BuSH.
-
Protocol: Quench with dilute Bleach (NaOCl) or Hydrogen Peroxide in an ice bath. This oxidizes the residual thiolate to the non-volatile sulfonate (
) or disulfide, which is far less pungent [3].
-
Module 3: Data & Optimization Matrix
Use this table to select your starting parameters based on your substrate type.
| Solvent Class | Solvent Example | Dielectric Constant ( | Rec. Start Temp | Dominant Mechanism Risk |
| Polar Aprotic | DMF, DMSO | High (36-47) | -10°C to 0°C | Fast |
| Polar Aprotic | Acetone, THF | Moderate (7-20) | 20°C (RT) | Slower |
| Polar Protic | Ethanol, MeOH | High (24-32) | Reflux (60-70°C) | Slow |
| Non-Polar | Toluene, DCM | Low (<9) | N/A | Reaction Fails . NaSBu insoluble without Phase Transfer Catalyst. |
Mechanistic Pathway Visualization
Understanding the competition between pathways is vital for temperature control.
Figure 2: Competing pathways. High temperature promotes the red (dashed) impurity pathways.
References
-
MasterOrganicChemistry. (2023). Factors Affecting SN2 Reactions. [Link]
-
National Institutes of Health (PMC). (2009). Kinetics and Mechanisms of Thiol–Disulfide Exchange. [Link]
Sources
Technical Support Center: Sodium 1-Butanethiolate Stability Guide
Ticket ID: OX-SBT-001
Subject: Preventing Oxidative Degradation of Sodium 1-Butanethiolate (
Executive Summary
This compound is a potent nucleophile used extensively in the synthesis of thioethers and surface modification (SAMs). However, it possesses a critical weakness: extreme susceptibility to oxidative dimerization to form dibutyl disulfide (
This guide moves beyond basic "air-free" advice. It details the mechanistic causality of oxidation, provides self-validating protocols for solvent handling, and offers a troubleshooting decision tree for rescuing compromised reactions.
The Mechanism of Failure (Root Cause Analysis)
To prevent oxidation, you must understand the enemy. The conversion of a thiolate anion (
The Radical Oxidation Pathway
The following diagram illustrates how a single initiation event (trace
Figure 1: Radical-mediated oxidation pathway of this compound. Note that superoxide generated in step 1 can oxidize further equivalents of thiolate, creating a runaway effect.
Protocol: Creating the Zero-Oxidation Environment
A. Solvent Degassing: The Critical Control Point
Using "dry" solvent is insufficient; it must be deoxygenated . Peroxides in ethers (THF, Diethyl Ether) act as initiators for the radical mechanism shown above.
| Feature | Sparging (Bubbling) | Freeze-Pump-Thaw (FPT) |
| Mechanism | Mass transfer displacement (Henry's Law) | Physical removal via phase change vacuum |
| Efficiency | Good (removes ~95-99% | Excellent (removes >99.9% |
| Time Cost | Low (15-30 mins) | High (2-3 hours) |
| Solvent Loss | High (evaporation) | Negligible |
| Recommendation | Routine synthesis (>5g scale) | Critical kinetics / SAM formation / <1g scale |
Standard Operating Procedure (Sparging):
-
Insert a long stainless steel needle or glass dispersion tube directly into the solvent bottom.
-
Insert a short vent needle into the septum (connected to a bubbler).
-
Flow high-purity Argon (Ar is heavier than air and blankets the solvent better than
) at a vigorous rate for 20 minutes per liter of solvent.
B. In-Situ Generation (Recommended)
Commercial solid this compound is highly hygroscopic and difficult to weigh without partial oxidation. Generating it in situ is the industry best practice for high reproducibility.
Reagents:
-
1-Butanethiol (Liquid, easier to handle under Ar)
-
Sodium Hydride (NaH, 60% in oil) or Sodium Methoxide (NaOMe)
-
Solvent: Anhydrous THF or DMF (Degassed)
Workflow:
-
Wash NaH: Place NaH in a Schlenk flask under Argon. Wash 3x with degassed hexanes to remove mineral oil.
-
Suspend: Add degassed THF to the NaH. Cool to 0°C.
-
Addition: Add 1-Butanethiol dropwise. Caution: Hydrogen gas evolution.
-
Completion: Stir for 30 mins at RT. The solution should be clear/colorless. If it turns yellow immediately, your solvent contains peroxides or oxygen.
Troubleshooting & FAQs
Q1: My reaction mixture turned yellow/orange. Is it ruined?
Diagnosis: Likely yes. Technical Explanation: Pure this compound solutions are colorless. A yellow hue indicates the formation of polysulfides or the presence of the disulfide (dibutyl disulfide) which can have a pale yellow tint when impure. Corrective Action:
-
Check solvent peroxides using starch-iodide paper.
-
If the reaction is catalytic, the disulfide may poison the catalyst.
-
Rescue: If the product is stable, you can try adding a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) , which selectively reduces disulfides back to thiols in aqueous/organic mixtures, though this is rare in anhydrous synthesis.
Q2: I am using a "Balloon" of Nitrogen, but yield is still low.
Diagnosis: Diffusion leakage.
Technical Explanation: Rubber balloons are permeable to oxygen over hours. A standard balloon allows enough
Q3: Can I use metal spatulas to weigh the solid salt?
Diagnosis: Catalytic contamination. Technical Explanation: As shown in Figure 1, trace iron or nickel from scratched stainless steel can catalyze the radical oxidation pathway (Fenton-like chemistry). Corrective Action: Use glass, ceramic, or Teflon-coated spatulas only.
Diagnostic Decision Tree
Use this logic flow to determine the failure point of a failed thiolate reaction.
Figure 2: Rapid diagnostic logic for thiolate reaction failures.
References
-
Mechanism of Thiol Oxidation
-
Degassing Protocols (Sparging vs. FPT)
-
Schlenk Line Survival Guide. "Degassing Solvents." Accessed February 7, 2026.[5]
-
-
Safety and Handling (SDS)
- Capozzi, G., & Modena, G. (1974). Oxidation of Thiols. In: The Chemistry of the Thiol Group. Wiley.
-
Redox Reactions of Thiols
-
Chemistry LibreTexts. "18.7: Redox Reactions of Thiols and Disulfides." Accessed February 7, 2026.[5]
-
Sources
Technical Guide: Sodium 1-Butanethiolate Stability & Solvent Compatibility
This technical guide addresses the stability, solubility, and handling of Sodium 1-butanethiolate (NaSBu) . It is designed for organic chemists and process engineers who require high-fidelity data for reaction planning.
Reagent Profile:
-
CAS: 14970-87-7 (Sodium salt) / 4779-86-6 (Technical grades often cited)
-
Role: Strong nucleophile, weak-to-moderate base.
-
Primary Instability Factors: Oxidative dimerization (Disulfide formation), Alkylation by halogenated solvents, Hydrolysis.
Part 1: Solvent Compatibility Matrix
Core Directive: Do not assume "dissolved" means "stable." this compound is highly reactive toward certain solvent functional groups.
| Solvent Class | Solvent | Compatibility | Technical Notes & Causality |
| Ethers | THF | High (Recommended) | Standard Solvent. NaSBu has moderate solubility; often forms a suspension. Highly stable if anhydrous/degassed. Tip: Add 18-crown-6 to increase solubility and nucleophilicity. |
| Diethyl Ether | Moderate | Chemically stable, but solubility is very poor. Useful only for heterogeneous reactions. | |
| Amides | DMF / NMP | High | Excellent solubility. Stable at RT. Warning: At T > 80°C, slow decomposition can occur via base-mediated solvent hydrolysis or dimethylamine extrusion. |
| Sulfoxides | DMSO | Low / Caution | Oxidation Risk. DMSO acts as a mild oxidant toward thiolates, slowly converting them to dibutyl disulfide ( |
| Halogenated | DCM / CHCl₃ | FORBIDDEN | Chemical Incompatibility. Thiolates nucleophilically attack the solvent (e.g., |
| Protic | Ethanol / MeOH | Conditional | Solvation Effect. Chemically stable, but the protic environment heavily solvates the anion ( |
| Ketones | Acetone | Low | Reversible Addition. Thiolates attack the carbonyl to form hemithioacetals. Not suitable for storage. |
Part 2: The Mechanics of Instability (Visualized)
The following diagram details the specific degradation pathways that users must prevent.
Caption: Degradation pathways of this compound showing oxidation (Air), alkylation (DCM), and hydrolysis (Water).[1][2][3]
Part 3: Troubleshooting & FAQs
Q1: My solution in THF has turned from colorless/white to yellow. Is it still good?
Diagnosis: Oxidation has occurred.
-
The Chemistry: The yellow color is characteristic of the S-S bond formation in dibutyl disulfide . This compound itself should be a white powder or a colorless solution.
-
Root Cause: Ingress of oxygen. This often happens if the septum was punctured multiple times or if the solvent was not properly degassed.
-
Action: If the yellowing is faint, you may have 90%+ active reagent. If it is bright yellow/orange, discard. The disulfide is not a nucleophile and will not participate in your
reaction.
Q2: I tried to dissolve NaSBu in Dichloromethane (DCM) for a biphasic reaction, and it got warm. Why?
Diagnosis: Runaway Alkylation.
-
The Chemistry: You are performing a double nucleophilic substitution on the solvent itself.
-
Consequence: Your reagent is being consumed to form bis(butylthio)methane.
-
Action: Stop immediately. Never use chlorinated solvents with free thiolates. Switch to Toluene or THF.
Q3: Can I generate this compound in situ to avoid storage issues?
Answer: Yes, this is the preferred method for high-precision work.
-
Protocol:
-
Suspend 1.1 eq Sodium Hydride (NaH) (60% in oil) in anhydrous THF under Argon.
-
Cool to 0°C.
-
Add 1.0 eq 1-Butanethiol dropwise. (Evolution of
gas will be vigorous). -
Stir for 30 mins at RT.
-
Result: A clean solution of NaSBu ready for immediate electrophile addition.
-
-
Advantage: Eliminates the "shelf-life" variable and ensures 100% active titer.
Q4: I need a solvent with a higher boiling point than THF. Can I use DMSO?
Answer: Proceed with extreme caution.
-
Risk: DMSO is not inert to thiolates over long periods. It can act as an oxidant:
-
Mitigation: If you must use DMSO (e.g., for solubility of the electrophile), prepare the solution immediately before use and keep the reaction time under 4 hours. NMP (N-Methyl-2-pyrrolidone) is a safer high-boiling polar aprotic alternative that does not oxidize thiolates.
Part 4: Experimental Workflow for Stable Stock Preparation
This workflow ensures the exclusion of the two primary killers of this reagent: Oxygen and Water.[4]
Caption: Step-by-step workflow for preparing a stable this compound solution in THF.
References
-
Reactivity of Thiolates with Halogenated Solvents
-
Oae, S. Organic Sulfur Chemistry: Structure and Mechanism. CRC Press, 1991.[5] (Mechanisms of nucleophilic substitution on dihalomethanes).
- Guidance: Confirms the rapid reaction of RS- with DCM to form thioacetals.
-
-
Oxidation of Thiols/Thiolates by DMSO
- Wallace, T. J. "Reactions of Thiols with Sulfoxides. I. Scope of the Reaction and Synthetic Applications." Journal of the American Chemical Society, vol. 86, no. 10, 1964, pp. 2018–2021.
-
Link:
- Relevance: Establishes DMSO as an oxidant for thiols, particularly relevant for stability in solution.
-
Synthesis & Handling of Sodium Thiolates
- Peach, M. E. "Preparation of Sodium Thiolates." Canadian Journal of Chemistry, vol. 46, 1968.
-
Relevance: Standard protocols for anhydrous preparation using NaH/THF.[4]
-
pKa and Solvent Effects
- Bordwell, F. G. "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research, vol. 21, no. 12, 1988, pp. 456–463.
-
Link:
- Relevance: Provides pKa data (BuSH pKa ~10.5) explaining the equilibrium in alcohol solvents.
Sources
Minimizing disulfide formation in thiolate reactions
Topic: Minimizing Disulfide Formation in Thiolate Reactions Status: Operational Role: Senior Application Scientist
Knowledge Base: The Mechanistic Core
The "Thiolate Paradox"
To react a thiol (
The Golden Rule: The conditions that maximize nucleophilicity (higher pH) also maximize oxidation rates.
Mechanism of Failure: Metal-Catalyzed Oxidation
Disulfide formation is rarely a spontaneous reaction with molecular oxygen alone; it is almost always catalyzed by trace transition metals (Cu²⁺, Fe³⁺) present in buffers or salts.
Figure 1: The Oxidation Cascade
This diagram illustrates how trace metals and oxygen hijack your thiolate, converting it into a disulfide byproduct (
Caption: The oxidation pathway relies on the thiolate anion.[1] High pH and trace metals accelerate the electron transfer to oxygen, generating thiyl radicals that dimerize.
Troubleshooting Wizard: Scenario-Based Solutions
Scenario A: "My maleimide conjugation yield is <10%."
Diagnosis: You likely have DTT Carryover .
-
The Cause: Dithiothreitol (DTT) contains two free thiols. If you use DTT to reduce your protein and do not remove it completely, the DTT molecules will scavenge your maleimide payload faster than your protein can.
-
The Fix:
Scenario B: "My free thiol concentration drops over time before I can react it."
Diagnosis: Trace Metal Contamination or High pH .
-
The Cause: Even HPLC-grade water can contain ppb levels of copper or iron. At pH > 7.5, oxidation is rapid.
-
The Fix:
-
Add EDTA: Supplement all buffers with 1–5 mM EDTA. This chelates redox-active metals, shutting down the catalytic oxidation cycle [1].
-
Lower pH: Work at pH 6.5–7.0. This keeps a larger fraction of the thiol protonated (
) and protected, while still allowing enough equilibrium thiolate for reaction.
-
Scenario C: "My reaction works on small scale, but fails on large scale."
Diagnosis: Oxygen Saturation .
-
The Cause: Surface-area-to-volume ratios change. Large volumes hold significant dissolved oxygen that isn't depleted as quickly as in a microtube.
-
The Fix:
-
Degas Solvents: Sparging with Argon or Nitrogen is mandatory for volumes >10 mL.
-
Headspace: Flush the reaction vessel headspace with inert gas.
-
Protocol Library: Standard Operating Procedures
Protocol 1: The "Safe" Reduction (TCEP Method)
Recommended for: Antibody-Drug Conjugates (ADCs), Maleimide labeling.
Why TCEP? Unlike DTT, TCEP is a phosphine.[3] It reduces disulfides by nucleophilic attack on sulfur, forming a phosphine oxide. It is irreversible and stable over a wide pH range (1.5–8.[3]5) [2].
-
Prepare Buffer: PBS (pH 7.2) + 1 mM EDTA .
-
Add TCEP: Add TCEP-HCl to a final concentration of 2–5 mM (typically 10–20 molar excess over protein).
-
Incubate: Room temperature for 30–60 minutes.
-
Direct Conjugation: Add your maleimide payload directly to this mixture. Do not desalt.
-
Validation: TCEP does not compete for the maleimide [3].
-
Protocol 2: The "Hard" Reduction (DTT Method)
Recommended for: Harsh reduction of aggregated proteins or when TCEP is incompatible.
-
Prepare Buffer: Tris or HEPES (pH 8.0) + 1 mM EDTA.
-
Note: DTT is more effective at pH 8.0 than pH 7.0 [2].
-
-
Add DTT: Add to 10 mM final concentration.
-
Incubate: 37°C for 30–60 minutes.
-
CRITICAL STEP - Removal: Pass the sample through a desalting column (e.g., PD-10 or Zeba) equilibrated with degassed conjugation buffer (pH 6.5–7.2, +EDTA).
-
Conjugate: Add electrophile immediately.
Data Table: Reducing Agent Comparison
| Feature | DTT (Dithiothreitol) | TCEP (Tris-carboxyethylphosphine) | |
| Mechanism | Thiol-Disulfide Exchange | Phosphine Oxidation | Thiol-Disulfide Exchange |
| Odor | Strong (Rotten Egg) | Odorless | Strong |
| Stability (Solution) | Low (Oxidizes in air) | High (Stable for weeks frozen) | Low |
| Metal Sensitivity | High (Oxidation catalyzed by metals) | Low (Resistant to metal oxidation) | High |
| Maleimide Compatible? | NO (Must remove) | YES (Can leave in) | NO |
| Optimal pH | pH > 7.5 | pH 1.5 – 8.5 | pH > 8.0 |
Visualization: Decision Logic
Figure 2: The Thiol Protection Workflow Follow this logic gate to determine the correct experimental setup for your specific reaction.
Caption: Decision tree for selecting reducing agents and implementing protection measures based on downstream chemistry.
Frequently Asked Questions (FAQ)
Q: Why is pH 6.5–7.5 recommended for maleimides if thiols are more reactive at pH 8.0? A: While the thiol is more nucleophilic at pH 8.0, two side reactions dominate at this pH:
-
Maleimide Hydrolysis: The ring opens to form maleamic acid, which is unreactive toward thiols [4].
-
Amine Reactivity: At pH > 7.5, lysine residues (primary amines) become unprotonated and begin to react with maleimides, destroying specificity.[6] pH 6.5–7.5 is the "Goldilocks" zone: high enough for thiol reaction, low enough to suppress hydrolysis and amine competition.
Q: Can I use "Freeze-Pump-Thaw" for protein solutions? A: No. Freeze-Pump-Thaw is excellent for organic solvents but can denature proteins due to ice crystal formation and interface stress. For aqueous protein buffers, use Sparging (bubbling inert gas) or gentle vacuum sonication.
Q: My TCEP solution turned slightly yellow. Is it still good? A: TCEP is generally stable, but a yellow tint often indicates oxidation or degradation, especially in phosphate buffers at neutral pH [2]. If precision is required, prepare fresh TCEP.
References
-
Rigo, A., et al. "Oxidation of thiol compounds by molecular oxygen in aqueous solutions." Inorganica Chimica Acta, vol. 357, no. 14, 2004, pp. 4150-4156. Link
-
Getz, E. B., et al. "A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry." Analytical Biochemistry, vol. 273, no. 1, 1999, pp. 73-80. Link
-
Shafer, D. E., et al. "Use of tris(2-carboxyethyl)phosphine hydrochloride to reduce disulfide bonds in proteins for gel electrophoresis." Analytical Biochemistry, vol. 296, no. 2, 2001, pp. 279-282. Link
-
Fontaine, S. D., et al. "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, vol. 26, no. 1, 2015, pp. 145-152. Link
Sources
Validation & Comparative
Publish Comparison Guide: 1H NMR Spectrum of Sodium 1-Butanethiolate
Executive Summary: The Diagnostic "Truth-Teller"
In the synthesis and handling of sodium 1-butanethiolate (NaSBu), 1H NMR spectroscopy is not merely a structural confirmation tool; it is the primary detector for the compound's two most common failure modes: incomplete deprotonation and oxidative degradation .
The "truth-teller" in this spectrum is the
-
Target (Thiolate Anion): Upfield shift (Shielded, typically < 2.5 ppm).
-
Precursor (Thiol): Baseline (approx. 2.52 ppm).
-
Impurity (Disulfide): Downfield shift (Deshielded, approx. 2.69 ppm).
This guide provides the specific spectral data, mechanistic context, and experimental protocols required to rigorously validate this compound.
Chemical Context & Stability
This compound (
The Redox Challenge
This oxidation is invisible to the naked eye (both are often clear or slightly yellow liquids/solids) but is blatantly obvious in NMR due to the electronegativity difference between the anionic sulfur (
Spectral Comparison: Thiolate vs. Thiol vs. Disulfide[2][3][4]
The following table synthesizes data for the three critical species. Note that solvent effects play a role; however, the relative order of the shifts remains constant.
Table 1: Comparative 1H NMR Data
| Feature | This compound (Product) | 1-Butanethiol (Precursor) | Dibutyl Disulfide (Oxidation Impurity) |
| Solvent | |||
| ~2.25 – 2.40 ppm | 2.52 ppm | 2.69 ppm | |
| Electronic Effect | Shielded (Anionic charge density on S donates e- density to | Reference | Deshielded (Inductive withdrawal by second S atom) |
| Multiplicity | Triplet ( | Quartet (if coupled to SH) or Triplet | Triplet ( |
| ~1.5 ppm | 1.60 ppm | 1.67 ppm | |
| ~1.3 ppm | 1.42 ppm | 1.42 ppm | |
| ~0.85 ppm | 0.92 ppm | 0.93 ppm | |
| S-H Proton | Absent | ~1.33 ppm (variable, triplet) | Absent |
Critical Insight: If you observe a triplet at 2.69 ppm , your sample has oxidized. If you see a signal at 2.52 ppm , deprotonation is incomplete. The target thiolate signal must be the most upfield of the three
-proton possibilities.
Visualizing the Shift Logic
The following diagram illustrates the mechanistic logic behind the chemical shift changes. The electron density on the sulfur atom is the primary driver.
Caption: Mechanistic map of
Experimental Protocol: Reliable Sample Preparation
Preparing an NMR sample of a highly reactive thiolate salt requires exclusion of oxygen. Standard benchtop preparation will invariably lead to disulfide contamination.
Protocol: Inert Atmosphere NMR Prep
-
Solvent Selection: Use
(degassed) or (dry, degassed). is generally unsuitable due to the salt's insolubility and potential for reaction. -
Degassing: Sparge the solvent with dry Nitrogen or Argon for 10-15 minutes before introducing the sample.
-
Dissolution:
-
Place 10-20 mg of this compound into a dry vial under an inert atmosphere (Glovebox or N2 cone).
-
Add 0.6 mL of the degassed deuterated solvent.
-
Cap immediately.
-
-
Transfer: If not in a glovebox, flush the NMR tube with N2/Ar. Use a gas-tight syringe to transfer the solution. Cap and seal with Parafilm immediately.
Workflow Diagram
Caption: Step-by-step workflow for preparing an oxidation-free thiolate NMR sample.
Troubleshooting & Impurity Profiling
Scenario A: "I see two triplets in the 2.2 - 2.7 ppm range."
-
Diagnosis: Partial oxidation or incomplete reaction.
-
Action: Integrate the peaks.
-
The ratio of the integrals gives you the molar ratio of Thiolate vs. Disulfide.
-
Note: Disulfide has 4
-protons per molecule; Thiolate has 2. Adjust calculations accordingly.
-
Scenario B: "The peak is broad or shifting."[9][10]
-
Diagnosis: Concentration or pH dependence.
-
Mechanism: In protic solvents like
, rapid exchange between the thiolate ( ) and the trace thiol ( ) can occur if the pH is not sufficiently high. This results in a weighted average chemical shift. -
Action: Add a small pellet of solid NaOD or NaOH to the NMR tube to force the equilibrium completely to the thiolate form (
), sharpening the upfield peak.
References
-
Oregon State University. "1H NMR Chemical Shifts." Chemistry Department Resources. Accessed October 2023.[1] [Link]
-
Compound Interest. "A Guide to 1H NMR Chemical Shift Values." CompoundChem.com. Accessed October 2023.[1] [Link]
-
Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010.[2] [Link]
-
National Institutes of Health (NIH). "Close correlation between thiolate basicity and certain NMR parameters." PubMed Central. Accessed October 2023.[1] [Link]
Sources
A Comparative Guide to Monitoring C-S Bond Formation: IR Spectroscopy vs. Alternative Methods in the Synthesis of Dibutyl Sulfide
For researchers, scientists, and professionals in drug development, the precise formation of carbon-sulfur (C-S) bonds is a cornerstone of synthesizing a vast array of pharmaceuticals and functional materials. The ability to monitor these reactions in real-time is not merely a matter of procedural verification but a critical component of process optimization, yield maximization, and safety. This guide provides an in-depth technical comparison of Infrared (IR) spectroscopy and other analytical techniques for monitoring the SN2 reaction between sodium 1-butanethiolate and 1-bromobutane to form dibutyl sulfide.
The Thioether Synthesis: A Fundamental Transformation
The formation of a thioether via the reaction of a thiolate and an alkyl halide is a classic example of a Williamson ether synthesis adapted for sulfur chemistry. This SN2 reaction is favored for its efficiency and the high nucleophilicity of the thiolate anion.
Monitoring the Reaction with Infrared Spectroscopy: A Window into Bond Dynamics
Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational frequencies of chemical bonds. By monitoring changes in the IR spectrum over time, we can directly observe the consumption of reactants and the formation of products.
Experimental Protocol: Synthesis of Dibutyl Sulfide
This protocol outlines the synthesis of dibutyl sulfide from 1-butanethiol and 1-bromobutane, a reaction that can be effectively monitored using in-situ IR spectroscopy.
Materials:
-
1-Butanethiol
-
Sodium hydroxide
-
1-Bromobutane
-
Anhydrous ethanol (solvent)
-
Diatomaceous earth (optional, for filtration)
-
Anhydrous magnesium sulfate (drying agent)
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
In-situ IR probe (e.g., ATR-FTIR)
Procedure:
-
Preparation of this compound: In a round-bottom flask, dissolve sodium hydroxide in anhydrous ethanol with stirring. Cool the solution in an ice bath. Slowly add 1-butanethiol to the cooled solution via the dropping funnel. The exothermic reaction forms this compound. The formation of the thiolate is a critical step as it generates the potent nucleophile required for the SN2 reaction.
-
Reaction Setup: Equip the flask with a reflux condenser and an in-situ IR probe.
-
Initiation and Monitoring: Gently heat the reaction mixture to reflux. Once reflux is established, begin adding 1-bromobutane dropwise. Start monitoring the reaction in real-time using the IR spectrometer.
-
Reaction Completion: Continue refluxing and monitoring until the characteristic IR peaks of the reactants (specifically the S-H stretch of any residual 1-butanethiol) have disappeared, and the product peaks are maximized.
-
Workup: Cool the reaction mixture to room temperature. Remove the solvent using a rotary evaporator. Add water to the residue and extract the crude dibutyl sulfide with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent by rotary evaporation to obtain the crude product. Purify the dibutyl sulfide by distillation.
Interpreting the IR Spectral Data
The key to monitoring this reaction with IR spectroscopy lies in identifying the characteristic absorption bands of the reactants and the product.
| Functional Group | Bond Vibration | Reactant/Product | Expected Wavenumber (cm⁻¹) | Key Observations for Reaction Monitoring |
| Thiol | S-H stretch | 1-Butanethiol | ~2550 (weak) | Disappearance of this peak indicates consumption of the starting thiol. |
| Thiolate | S-Na | This compound | No distinct, strong band in the mid-IR region. | The absence of the S-H stretch confirms the formation of the thiolate. |
| Alkyl Halide | C-Br stretch | 1-Bromobutane | ~650-550 | Disappearance of this peak indicates consumption of the alkyl halide. |
| Thioether | C-S stretch | Dibutyl Sulfide | ~700-600 (weak) | Appearance and growth of this peak signals the formation of the thioether product. |
Causality Behind Spectral Changes:
-
Disappearance of the S-H Stretch: The most telling sign of reaction progress is the disappearance of the weak absorption band around 2550 cm⁻¹ corresponding to the S-H stretching vibration of 1-butanethiol. This indicates the deprotonation of the thiol to form the this compound.
-
Absence of a Clear S-Na Signal: The ionic nature of the sodium-sulfur bond in the thiolate does not give rise to a distinct vibrational band in the typical mid-IR range (4000-400 cm⁻¹). Therefore, the confirmation of thiolate formation is primarily based on the disappearance of the S-H peak.
-
Emergence of the C-S Stretch: As the C-S bond forms, a weak absorption band in the fingerprint region (around 700-600 cm⁻¹) will appear and intensify. While this peak can be difficult to resolve from other vibrations in this region, its growth is a direct indicator of product formation.
Visualizing the Workflow
Caption: Workflow for the synthesis and IR monitoring of dibutyl sulfide.
Comparative Analysis of Monitoring Techniques
While IR spectroscopy is a valuable tool, other analytical methods can also be employed to monitor C-S bond formation. Each technique offers unique advantages and disadvantages.
| Technique | Principle | Advantages | Disadvantages | Suitability for C-S Bond Formation Monitoring |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Real-time, in-situ monitoring is readily achievable with ATR probes. Provides direct information on functional group changes. Relatively cost-effective. | C-S stretching vibration is weak and in the crowded fingerprint region. Water and other polar solvents can have strong interfering absorptions. | Excellent. The disappearance of the S-H stretch is a very clear indicator of the initial reaction step. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Probes the magnetic properties of atomic nuclei. | Provides detailed structural information and can quantify reaction components. Can be used for in-situ monitoring with specialized probes. | Higher initial instrument cost. Lower sensitivity compared to IR for some applications. In-situ measurements can be complex to set up. | Very Good. Changes in the chemical shifts of protons and carbons adjacent to the sulfur atom provide clear evidence of bond formation. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | Excellent for in-situ monitoring in aqueous solutions due to the weak Raman scattering of water. Can provide information on both functional groups and molecular backbone. | Can be susceptible to fluorescence interference. The C-S bond is a relatively weak Raman scatterer. | Good. Can be a powerful alternative to IR, especially in aqueous media. The disappearance of the S-H vibration and the appearance of the C-S vibration can be monitored. |
| Gas Chromatography (GC) | Separates volatile components of a mixture. | Highly sensitive and quantitative. Excellent for tracking the concentration of reactants and products over time. | Requires sampling from the reaction mixture, which can be disruptive. Not a true in-situ technique. | Good for offline monitoring. Provides accurate quantitative data on reaction kinetics but does not offer the real-time, non-invasive insights of spectroscopic methods. |
A Deeper Dive into the Alternatives:
-
NMR Spectroscopy: In ¹H NMR, the formation of dibutyl sulfide would be evidenced by the disappearance of the S-H proton signal of 1-butanethiol and the appearance of a new set of signals for the butyl groups attached to the sulfur atom. Similarly, in ¹³C NMR, the carbon atoms bonded to sulfur would show a characteristic chemical shift change upon formation of the thioether. While powerful, the cost and complexity of in-situ NMR setups make IR a more common choice for routine reaction monitoring.
-
Raman Spectroscopy: Raman spectroscopy is highly complementary to IR. While the C-S bond is a weak IR absorber, it can be a more distinct Raman scatterer. Furthermore, the weak Raman signal of water makes it an ideal technique for monitoring reactions in aqueous media, where IR spectroscopy can be challenging.
Logical Comparison of Analytical Methods
Caption: A comparative overview of analytical techniques for monitoring C-S bond formation.
Conclusion and Recommendations
For routine, real-time monitoring of C-S bond formation in a laboratory or process setting, in-situ IR spectroscopy, particularly with an ATR probe, offers the most practical and informative solution. The clear disappearance of the S-H stretching band provides an unambiguous marker for the initial deprotonation step, and the subsequent changes in the fingerprint region, while more subtle, confirm product formation.
NMR and Raman spectroscopy serve as powerful complementary techniques. NMR provides unparalleled structural elucidation, which is invaluable for reaction optimization and mechanistic studies. Raman spectroscopy excels in aqueous environments and for samples prone to fluorescence, offering a robust alternative when IR is not feasible. Gas chromatography remains a staple for accurate offline quantitative analysis of reaction kinetics.
The choice of the optimal monitoring technique ultimately depends on the specific goals of the analysis, the reaction conditions, and the available resources. However, for its balance of real-time data, functional group specificity, and relative ease of implementation, IR spectroscopy remains the frontline tool for the diligent monitoring of C-S bond formation.
References
-
PrepChem. Preparation of dibutyl sulfide . Available at: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Smith, B. C. (2011). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC press.
- Larkin, P. J. (2017).
-
Reich, H. J. (2018). Structure Determination Using Spectroscopic Methods. University of Wisconsin. Available at: [Link]
-
Clairet Scientific. Reaction Monitoring with Spectroscopy - Process FTIR . Available at: [Link]
Precision Quantification of Sodium 1-Butanethiolate: A Comparative Analytical Guide
To: Researchers, Scientists, and Drug Development Professionals
Subject: Technical Comparison of Analytical Methodologies for Sodium 1-Butanethiolate (
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
This compound (CAS 14345-61-0) is a potent nucleophile and reducing agent widely used in the synthesis of pharmaceutical intermediates and the formation of Self-Assembled Monolayers (SAMs) on gold surfaces.[1]
The Analytical Challenge:
The primary difficulty in quantifying this compound lies in its extreme sensitivity to oxidation (forming dibutyl disulfide) and hygroscopicity. In aqueous solution, the salt hydrolyzes to establish an equilibrium with 1-butanethiol (
Therefore, any robust analytical protocol must account for:
-
Oxidative Instability: Sample preparation must occur under inert atmosphere (Argon/Nitrogen).[1]
-
pH Dependency: The detection mechanism often relies on the thiolate anion (
), requiring specific pH buffering.[1]
This guide compares three distinct methodologies ranging from bulk purity assessment to trace impurity analysis.[1]
Comparative Methodological Landscape
| Feature | Method A: Ellman’s Assay | Method B: Iodometric Titration | Method C: HPLC-Fluorescence |
| Primary Utility | Biological/Trace Quantification | Bulk Purity & Stoichiometry | Complex Matrix/Impurity Profiling |
| Detection Limit (LOD) | |||
| Specificity | High for free -SH groups | Low (reacts with any reducing agent) | Very High (separation based) |
| Throughput | High (96-well plate compatible) | Low (Manual titration) | Medium (Column run time) |
| Cost | Low | Very Low | High |
| Key Reagent | DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) | Iodine ( | Monobromobimane (mBBr) |
Deep Dive: Experimental Protocols
Method A: Ellman’s Reagent Assay (Spectrophotometric)
Best for: Rapid quantification of dilute solutions (e.g., checking SAM solution concentrations).[1]
Mechanism:
DTNB reacts with the thiolate anion (
Critical Causality:
-
pH 8.0 Buffer: The reaction requires the thiolate form. While the sodium salt is naturally basic, a buffer ensures the pH remains optimal for the specific extinction coefficient of TNB (
).[1] -
EDTA: Added to chelate trace metal ions (Fe, Cu) that catalyze the auto-oxidation of thiols to disulfides, which would yield false negatives.[1]
Protocol:
-
Buffer Prep: 0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0. Degas with Argon for 20 mins.
-
Reagent Prep: Dissolve 4 mg DTNB in 1 mL buffer (prepare fresh).
-
Sample Prep: Dissolve this compound in degassed buffer to estimated 0.1–1.0 mM range.
-
Reaction: Mix 50
L sample + 950 L buffer + 20 L DTNB solution. -
Incubation: 15 minutes at Room Temp (protect from light).
-
Measurement: Read Absorbance at 412 nm vs. reagent blank.
Figure 1: Workflow for Ellman's Assay ensuring minimal oxidative loss.
Method B: Iodometric Titration
Best for: QC of raw material (bulk powder) to determine purity >95%.[1]
Mechanism:
Iodine (
Critical Causality:
-
Acidification: this compound solutions are basic.[1] Iodine disproportionates in base (
), ruining the stoichiometry.[1] You must acidify the sample with acetic acid or HCl before titrating.[1] -
Starch Indicator: Forms a dark blue complex with excess triiodide, signaling the endpoint.[2]
Protocol:
-
Weighing: Weigh ~200 mg this compound under Argon.
-
Dissolution: Dissolve in 50 mL degassed water.
-
Acidification: Immediately add 5 mL 1M HCl (Solution turns cloudy as thiol separates, add ethanol to clarify if needed).
-
Titration: Titrate with Standardized 0.05 M Iodine (
) solution. -
Endpoint: Add starch near the end (pale yellow); titrate until first permanent blue color.
Figure 2: Titration logic emphasizing the critical acidification step.[1]
Method C: HPLC with Fluorescence Derivatization
Best for: Pharmacokinetics (PK) studies or stability indicating assays where disulfide impurities must be separated from the thiol.[1]
Mechanism: Thiols are not naturally fluorescent.[1] They are derivatized with Monobromobimane (mBBr) , which reacts with thiols to form a highly fluorescent thioether derivative.[1]
Protocol:
-
Derivatization: Mix sample (10
L) with 10 L 2 mM mBBr (in acetonitrile) and 80 L buffer (pH 8.0). -
Incubation: 10 mins in dark.
-
Quench: Add 10
L 10% Methanesulfonic acid. -
Separation: C18 Reverse Phase Column.[1]
-
Detection: Fluorescence (
).[1]
References
-
Ellman, G. L. (1959).[1][5][6] Tissue sulfhydryl groups.[1][5] Archives of Biochemistry and Biophysics, 82(1), 70-77.[5] Link
-
Fahey, R. C., et al. (1981).[1] Analysis of biological thiols: Quantitative determination of thiols at the picomole level based upon derivatization with monobromobimanes and separation by cation-exchange chromatography. Analytical Biochemistry, 111(2), 357-365. Link
-
Vogel, A. I. (1989).[1] Vogel's Textbook of Quantitative Chemical Analysis (5th ed.). Longman Scientific & Technical. (Refer to Iodometric Titrations section). Link
-
Danehy, J. P. (1971).[1] The hydrolysis of iodine in basic solution and the analysis of thiols. Journal of Chemical Education, 48(11), 730. (Validation of acidification requirement).
Sources
A Senior Application Scientist's Guide to the X-ray Crystallography of Metal Complexes with Butanethiolate Ligands
For Researchers, Scientists, and Drug Development Professionals
The precise three-dimensional arrangement of atoms within a metal complex is fundamental to understanding its reactivity, catalytic activity, and potential as a therapeutic agent. For complexes featuring butanethiolate ligands, this structural elucidation provides critical insights into the nature of the metal-sulfur bond, coordination geometries, and the formation of polynuclear clusters. Single-crystal X-ray diffraction (XRD) remains the definitive technique for obtaining this atomic-level information.[1]
This guide offers a practical, in-depth comparison of methodologies for the synthesis, crystallization, and crystallographic analysis of metal-butanethiolate complexes. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern experimental choices, enabling you to troubleshoot challenges and rationally design your crystallographic experiments for optimal results.
Section 1: The Foundation—Synthesis of Metal-Butanethiolate Precursors
The journey to a high-quality crystal structure begins with the synthesis of a pure, crystalline precursor complex. The choice of synthetic route is dictated by the identity of the metal, its oxidation state, and the stability of the resulting thiolate complex. Many metal-thiolate complexes, particularly those of early transition metals or in low oxidation states, are sensitive to air and moisture, necessitating the use of anaerobic and anhydrous techniques.[2]
Comparative Synthetic Strategies
Metal-butanethiolate complexes are typically prepared via one of several primary routes. The selection of a method is a critical decision based on the properties of the metal precursor and the desired final product.
| Method | Typical Metal Precursor | Reaction Principle | Advantages | Common Challenges |
| Salt Metathesis | Metal Halides (e.g., CuCl, NiCl₂, AuCl) | Reaction of a metal halide with an alkali metal butanethiolate (e.g., NaSBu, LiSBu). | High yielding, versatile, widely applicable. | Requires pre-synthesis of the highly air-sensitive alkali metal thiolate. |
| Protonolysis | Metal Alkoxides or Amides (e.g., [Cu(OtBu)]₄) | Reaction of butanethiol with a metal precursor containing a basic ligand, eliminating the protonated ligand (e.g., tBuOH). | Clean reaction, often avoids halide contamination. | Metal alkoxide/amide precursors can be expensive or require synthesis. |
| Reductive Synthesis | Metal Salts in higher oxidation state (e.g., CuSO₄·5H₂O) | Reduction of the metal center in the presence of butanethiol, which can also act as the reducing agent.[3] | Inexpensive starting materials, one-pot procedure.[4] | Can lead to mixtures of products and oxidation states. |
Field-Proven Experimental Protocol: Synthesis of Copper(I) n-Butanethiolate
This protocol is adapted from a reliable method for producing microcrystalline copper(I) n-alkanethiolates suitable for crystallographic analysis.[5] The reaction proceeds via the reduction of Cu(II) to Cu(I) by the thiol, followed by coordination.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (absolute)
-
n-Butanethiol (HSBu)
-
Deionized water
-
Nitrogen or Argon gas supply
-
Schlenk line and appropriate glassware
Step-by-Step Procedure:
-
Preparation: Under a nitrogen atmosphere, dissolve 170.5 mg (1.0 mmol) of CuCl₂·2H₂O in 10 mL of deionized water in a 50 mL Schlenk flask. The solution will be a clear blue.
-
Ligand Addition: In a separate flask, prepare a solution of 0.38 mL (3.5 mmol) of n-butanethiol in 10 mL of ethanol.
-
Reaction: Slowly add the ethanolic butanethiol solution to the aqueous copper solution with vigorous stirring. A yellow precipitate will form immediately.
-
Digestion: Continue stirring the mixture at room temperature for a minimum of 4 hours. This "digestion" period is crucial for ensuring the complete formation of the Cu(I) complex and improving its crystallinity.
-
Isolation: Isolate the yellow solid by filtration using a sintered glass funnel under an inert atmosphere.
-
Washing: Wash the product sequentially with deionized water (2 x 10 mL), ethanol (2 x 10 mL), and finally diethyl ether (1 x 10 mL) to remove unreacted starting materials and byproducts.
-
Drying: Dry the resulting bright yellow powder under high vacuum for several hours. The product, [Cu(SBu)]n, is a coordination polymer.
Causality Behind the Choices:
-
Excess Thiol: A molar excess of butanethiol is used to ensure the complete reduction of Cu(II) to Cu(I) and to drive the complexation equilibrium towards the product.
-
Solvent System: The water/ethanol mixture facilitates the dissolution of both the inorganic salt and the organic thiol, allowing for a homogeneous reaction environment initially.
-
Inert Atmosphere: While the final Cu(I)-thiolate polymer has moderate air stability, conducting the synthesis under nitrogen minimizes the potential for oxidative side reactions, ensuring a purer product.
Section 2: The Art of Crystallization—Growing Diffraction-Quality Crystals
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[6] For metal-butanethiolate complexes, which can range from discrete molecules to intractable coordination polymers, success relies on a systematic exploration of crystallization conditions.
Logic of Crystallization: A Decision Workflow
The path to a successful crystallization involves a logical progression of choices regarding solvent, technique, and environment. The insolubility of many metal-thiolate polymers makes traditional single-solvent cooling methods difficult, often necessitating diffusion or layering techniques.
Caption: Decision workflow for selecting a crystallization strategy.
Comparative Crystallization Techniques
| Technique | Principle | Best Suited For | Experimental Setup | Expert Insight |
| Slow Evaporation | The concentration of the solute slowly increases as the solvent evaporates, eventually reaching supersaturation and inducing crystallization.[7] | Moderately soluble complexes where a single solvent system is known. | A solution of the complex in a vial is covered with a cap containing a small hole (e.g., pierced septum or foil) to control the evaporation rate. | Often yields lower quality crystals due to rapid growth at the end. Best for initial screening. Avoid highly volatile solvents like DCM or ether if possible, as they can cause crystals to crack upon drying.[6] |
| Vapor Diffusion | A volatile "anti-solvent" (in which the complex is insoluble) slowly diffuses into a solution of the complex, reducing its solubility and causing crystallization.[8] | Small quantities of material; when the complex is highly soluble in the primary solvent. | A small vial containing the complex solution is placed inside a larger, sealed jar containing the anti-solvent. | This is often the most successful method. The rate of diffusion can be controlled by temperature and the volume of the outer chamber, allowing for fine-tuning of crystal growth. A common pairing is a solution in THF or DCM inside a jar of pentane or ether. |
| Solvent Layering | A layer of anti-solvent is carefully added on top of a denser solution of the complex. Crystals form at the interface as the solvents slowly mix.[7] | Systems where a clear density difference exists between the solvent and anti-solvent. | Carefully pipette the less dense anti-solvent down the side of a narrow tube (e.g., NMR tube) containing the concentrated complex solution. | Requires a very steady hand and an undisturbed environment. The quality of the interface is critical for slow diffusion and good crystal growth. |
Protocol: Crystallization of an Air-Sensitive Complex by Vapor Diffusion
This protocol is a general procedure for air-sensitive complexes and must be adapted based on the specific solubility of the target compound.
Materials:
-
Purified metal-butanethiolate complex
-
Anhydrous, degassed "good" solvent (e.g., Toluene, THF)
-
Anhydrous, degassed "anti-solvent" (e.g., Pentane, Hexane)
-
2 mL glass vial
-
20 mL scintillation vial with a screw cap
-
Glovebox or Schlenk line
Step-by-Step Procedure:
-
Preparation: Inside a glovebox, prepare a concentrated, near-saturated solution of your complex by dissolving ~10-20 mg in 0.5 mL of the "good" solvent in the 2 mL vial. If any solid remains, filter the solution through a syringe filter into a clean vial.
-
Setup: Place the uncapped 2 mL vial containing your solution inside the 20 mL scintillation vial.
-
Anti-Solvent Addition: Carefully add ~2-3 mL of the "anti-solvent" to the outer 20 mL vial. Do not allow the solvents to mix directly.
-
Sealing: Tightly seal the outer vial with its cap. If outside a glovebox, ensure the setup is sealed under a positive pressure of inert gas.
-
Incubation: Place the sealed apparatus in a vibration-free location (e.g., a quiet corner of the lab, a dedicated crystallization incubator) at a constant temperature.
-
Patience: Do not disturb the vial. Check for crystal growth every 24-48 hours. High-quality crystals can take anywhere from a few days to several weeks to form.
Section 3: X-ray Diffraction Analysis and Data Interpretation
Once suitable crystals are obtained, the next step is data collection and structure solution. The quality of the final structure is highly dependent on the quality of the crystal.
Key Crystallographic Parameters: A Comparative Overview
Table of Crystallographic Data for Copper(I) n-Alkanethiolates [5]
| Complex | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | **β (°) ** |
| Copper(I) n-butanethiolate | [Cu(SC₄H₉)]ₙ | Monoclinic | Cc | 25.04 | 5.28 | 10.37 | 100.8 |
| Copper(I) n-pentanethiolate | [Cu(SC₅H₁₁)]ₙ | Monoclinic | Pn | 5.34 | 27.56 | 5.35 | 108.9 |
| Copper(I) n-hexanethiolate | [Cu(SC₆H₁₃)]ₙ | Monoclinic | Pc | 31.83 | 5.36 | 10.33 | 98.4 |
Data obtained from smSFX on microcrystalline powders.[5]
Interpreting the Structure: Coordination Modes of Butanethiolate
The butanethiolate ligand is versatile and can adopt several coordination modes, which dictates the overall structure of the complex, from simple monomers to complex polymers. Understanding these modes is key to interpreting the final crystal structure.
Caption: Common coordination modes of the butanethiolate ligand.
-
Terminal: The sulfur atom binds to a single metal center. This is common in mononuclear complexes or at the periphery of clusters.
-
Bridging (μ₂): The sulfur atom bridges two metal centers. This is a very common motif in metal-thiolate chemistry and leads to the formation of dimers, oligomers, and coordination polymers.[10] The Cu-S-Cu angle is an important parameter in these structures.
-
Capping (μ₃): The sulfur atom bridges three metal centers, often found capping a triangular face of a metal cluster. This mode is crucial in the structure of many polynuclear thiolate complexes.
The structure of copper(I) n-butanethiolate, for instance, is a 2D layered coordination polymer where butanethiolate ligands bridge copper centers.[5] In contrast, bulkier thiolates like tert-butanethiolate can favor the formation of discrete, soluble clusters like [Cu₃(StBu)₃]n due to steric hindrance preventing polymeric growth.[11]
Section 4: A Holistic Approach—Complementary Characterization Techniques
While X-ray crystallography provides an unparalleled view of the solid-state structure, it is crucial to understand the behavior of these complexes in solution, where most reactions and applications occur. A combination of spectroscopic techniques provides this vital context.
| Technique | Information Gained | Why it's Important for Butanethiolate Complexes |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides information on the ligand environment, complex symmetry, and dynamic processes in solution. ¹H and ¹³C NMR are standard. | For diamagnetic complexes (e.g., Cu(I), Au(I)), NMR can confirm ligand binding and assess the purity of the sample before crystallization. The chemical shifts of the α-CH₂ protons on the butyl chain are sensitive to the coordination environment.[1] |
| Electrospray Ionization Mass Spectrometry (ESI-MS) | Determines the mass-to-charge ratio of intact complex ions, helping to identify the composition and nuclearity of clusters in solution.[12] | Essential for characterizing polynuclear clusters. It can reveal if a polymeric solid-state structure breaks down into smaller oligomeric species in solution.[13] |
| UV-Vis Spectroscopy | Probes electronic transitions, including ligand-to-metal charge transfer (LMCT) bands. | The S→M LMCT bands are characteristic of metal-thiolate complexes and can provide information about the electronic structure and oxidation state of the metal center. |
Conclusion
The crystallographic analysis of metal-butanethiolate complexes is a multi-faceted process that extends from rational synthesis to meticulous crystallization and detailed structural interpretation. Success in this field is not merely about following a protocol but about understanding the chemical principles that drive each step. The choice of synthesis route impacts purity, the crystallization method dictates crystal quality, and a comprehensive analysis requires the integration of solid-state structural data with solution-state characterization. By adopting the systematic and informed approach detailed in this guide, researchers can significantly increase their chances of obtaining high-quality crystal structures, thereby unlocking a deeper understanding of the fascinating and functionally important world of metal-thiolate chemistry.
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Sokolov, M. N., et al. (2019). "Crystal Structure of [Cu3(StBu)3]n." Journal of Structural Chemistry, 60(7), 1185-1188. [Link]
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Sakiyama, H., et al. (2011). "Synthesis and Crystal Structure of a Nickel(II) Complex with Bis(2-methoxyethyl)amine." X-ray Structure Analysis Online, 27, 5-6. [Link]
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Callahan, D. L., et al. (2008). "LC-MS and GC-MS metabolite profiling of nickel(II) complexes in the latex of the nickel-hyperaccumulating tree Sebertia acuminata and identification of methylated aldaric acid as a new nickel(II) ligand." Phytochemistry, 69(1), 240-251. [Link]
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Pladzyk, A., et al. (2021). "Complexes of silanethiolate ligands: Synthesis, structure, properties and application." Coordination Chemistry Reviews, 437, 213761. [Link]
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Pladzyk, A., et al. (2021). "Complexes of silanethiolate ligands: Synthesis, structure, properties and application." MOST Wiedzy. [Link]
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Cao, R., et al. (1994). "Syntheses and crystal structures of nickel(II) complexes with thiolate or/and phosphine ligands." Journal of the Chemical Society, Dalton Transactions, (22), 3459-3463. [Link]
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Doyle, K. (2014). "How to grow crystals of Metal complexes of Copper?" ResearchGate. [Link]
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El-Gamel, N. E. A. (2020). "Synthesis, Characterization and Crystal Structure Studies of Nickel(II) Complexes With NO Donor Schiff Base Ligands." ResearchGate. [Link]
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Habibi, M. H., & Asadollahi, S. (2018). "Comparative study of the X-ray crystallography temperature, synthesis method, optical properties, NCI-RDG, and Hirshfeld surface." Scientia Iranica, 25(3), 1533-1546. [Link]
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Sun, D., et al. (2010). "Synthesis, crystal structure and reactivity of η2-thiophyne Ni complexes." Dalton Transactions, 39(16), 3891-3893. [Link]
-
Brooner, R. E. M., et al. (2020). "Ambient Pressure Fabrication of CuxZn1–x(BDC)2DABCO Thin Films Through Spin-Coating and Their Temperature-Dependent Structural Development." Langmuir, 36(43), 13019-13027. [Link]
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Materials Project. (n.d.). "mp-522: CuAu (Tetragonal, P4/mmm, 123)." Materials Project. [Link]
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Al-Hamdani, A. A. S., et al. (2021). "Solvent-Induced Formation of Novel Ni(II) Complexes Derived from Bis-Thiosemicarbazone Ligand: An Insight from Experimental and Theoretical Investigations." Molecules, 26(10), 2969. [Link]
-
Kahlal, S., et al. (2019). "Chiroptical properties of intrinsically chiral thiolate-protected gold clusters." Accounts of Chemical Research, 52(10), 2805-2814. [Link]
-
El-tabl, A. S., et al. (2013). "Synthesis and structure elucidation of complexes of Co(III), Mn(III), and Cu(II) from N, O donor ligand 2-[(2- hydroxyethylimino." IOSR Journal of Applied Chemistry, 4(1), 18-28. [Link]-jac/papers/vol4-issue1/D0411828.pdf)
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Kinetic Studies of Reactions Involving Sodium 1-Butanethiolate: A Comparative Guide
Executive Summary
Sodium 1-butanethiolate (NaSBu) represents a critical "sweet spot" in nucleophilic reagents. Unlike its lighter homologs (methanethiolate, ethanethiolate), it possesses manageable volatility and odor while retaining the superior nucleophilicity characteristic of primary aliphatic thiolates. Unlike aromatic thiolates (thiophenolate), it offers a localized negative charge that enhances
This guide provides a technical comparison of NaSBu against standard alternatives, grounded in kinetic data and mechanistic principles. It is designed for medicinal chemists and process engineers optimizing thioether synthesis or dealkylation steps.
Part 1: Mechanistic Foundation & Nucleophilicity
To understand the kinetic behavior of this compound, we must quantify its reactivity using the Swain-Scott and Mayr nucleophilicity scales.
The "Soft" Advantage
In the context of Hard-Soft Acid-Base (HSAB) theory, the sulfur atom in the butanethiolate anion is a "soft" center—highly polarizable with diffuse electron density. This allows for rapid orbital overlap with "soft" electrophiles (e.g., alkyl iodides, Michael acceptors) in the transition state.
Key Kinetic Parameters:
-
Swain-Scott Parameter (
): Measures nucleophilicity relative to methanol attacking methyl iodide. -
Mayr Nucleophilicity (
): A more comprehensive scale defined by .
Comparative Performance Data
The following table synthesizes representative kinetic parameters for NaSBu compared to common alternatives. Note the distinct advantage of aliphatic thiolates over alkoxides and aromatic thiolates in pure substitution reactions.
Table 1: Comparative Nucleophilicity & Basicity
| Reagent | Structure | Swain-Scott ( | Classification | Primary Utility | |
| This compound | ~10.5 | 7.3 | Soft Nucleophile | High-yield | |
| Sodium Thiophenolate | ~6.5 | 5.8 | Soft / Stabilized | Leaving group, reversible additions | |
| Sodium Ethoxide | ~16.0 | 4.2 | Hard Base | Eliminations ( | |
| Sodium Methanethiolate | ~10.4 | 7.4 | Soft Nucleophile | Methylation (High volatility risk) |
*Note: Values are representative approximations derived from standard physical organic chemistry literature (e.g., Pearson et al.) for reaction with methyl iodide in protic media.
Part 2: Solvent & Counter-Ion Effects
The kinetics of NaSBu are heavily dependent on the solvation shell surrounding the nucleophile.
The "Naked Anion" Effect
In polar protic solvents (Methanol, Water), the thiolate anion is stabilized by hydrogen bonding, which raises the activation energy (
Diagram 1: Reaction Mechanism & Solvent Interaction
The following diagram illustrates the
Caption: Kinetic pathway of 1-butanethiolate substitution. Protic solvents stabilize the ground state (Nucleophile), increasing the activation barrier. Aprotic solvents leave the anion "naked" for rapid attack.
Part 3: Experimental Protocol for Kinetic Profiling
To validate the reactivity of NaSBu in your specific system, use the following Pseudo-First-Order kinetic protocol. This method minimizes errors by keeping the nucleophile concentration effectively constant.
Reagents & Preparation[1][2]
-
Nucleophile Source: 1-Butanethiol (99%) + Sodium Hydride (60% in oil) or Sodium Ethoxide.
-
Substrate: 1-Chloro-2,4-dinitrobenzene (CDNB) (Chromophoric, easy to monitor by UV-Vis) or a specific alkyl halide target (monitor by NMR).
-
Solvent: Anhydrous DMSO or Methanol (degassed).
Step-by-Step Workflow
-
In-Situ Generation:
-
Why: Commercial sodium salts of thiols are hygroscopic and oxidize to disulfides (Bu-S-S-Bu) rapidly.
-
Action: Under
, add 1.1 eq of NaH to dry THF/DMSO. Dropwise add 1-butanethiol at 0°C. Stir until evolution ceases.
-
-
Kinetic Setup (UV-Vis Method):
-
Prepare a stock solution of Substrate (
M). -
Prepare excess Nucleophile solution (
M, >100-fold excess). -
Self-Validation: The high ratio ensures
remains constant ( ).
-
-
Data Acquisition:
-
Mix reagents in a quartz cuvette (thermostatted to 25°C).
-
Monitor absorbance at
(e.g., 340 nm for CDNB substitution product). -
Record time vs. Absorbance until completion (>5 half-lives).
-
-
Analysis:
-
Plot
vs. time. -
The slope =
. -
Calculate second-order rate constant:
.
-
Diagram 2: Experimental Workflow
Caption: Standardized workflow for determining second-order rate constants (
Part 4: Applications in Drug Discovery
Why choose this compound over other thiols?
-
Lipophilic Tuning: The butyl chain adds specific hydrophobicity (
adjustment) without the steric bulk of a t-butyl or phenyl group, often required to optimize binding affinity in hydrophobic pockets. -
O-Demethylation: NaSBu is a potent reagent for cleaving aryl methyl ethers to phenols. The high nucleophilicity allows attack at the methyl group, while the "soft" nature prevents side reactions common with harder bases.
-
Safety & Handling: While 1-butanethiol has a pungent odor, it is significantly less volatile (bp 98°C) than methanethiol (bp 6°C) or ethanethiol (bp 35°C), reducing inhalation risks during scale-up.
References
-
Pearson, R. G., Sobel, H., & Songstad, J. (1968). Nucleophilic reactivity constants: Potentials and limitations. Journal of the American Chemical Society. Link
-
Mayr, H., & Patz, M. (1994).[1] Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition. Link
-
Bordwell, F. G., & Hughes, D. L. (1982). Nucleophilicity of thiolate ions.[2] Journal of Organic Chemistry. Link
-
Smith, M. B. (2013).[3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Refer to Chapter 10: Aliphatic Nucleophilic Substitution). Link
-
Oae, S. (1977). Organic Chemistry of Sulfur.[4] Plenum Press. (Detailed kinetics of thiolate reactions).
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Sodium 1-Butanethiolate
This guide provides a detailed, safety-first protocol for the proper disposal of sodium 1-butanethiolate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instructions to explain the chemical rationale behind each step, ensuring a thorough understanding and safe execution of the disposal process. Our commitment is to provide value beyond the product, building a foundation of trust through scientific integrity and proven laboratory safety practices.
Core Principles: Understanding the Hazard
This compound (CH₃CH₂CH₂CH₂SNa) is a corrosive solid that is sensitive to air and moisture.[1] While stable in its salt form, its primary hazard during disposal lies in the potential for protonation. If acidified, it will form 1-butanethiol (n-butyl mercaptan), a volatile, flammable liquid characterized by an extremely powerful and unpleasant stench.[2][3] 1-butanethiol is harmful if inhaled or swallowed and causes significant irritation.[4]
Therefore, the central objective of this disposal protocol is not merely to neutralize the basicity of the thiolate, but to chemically transform the thiol moiety into a non-volatile, non-odorous, and less hazardous species through oxidation.
Hazard and Safety Summary
All personnel handling this compound and its waste must be thoroughly familiar with its hazards. The following table summarizes key safety and regulatory information.
| Parameter | Data / Requirement | Source(s) |
| Chemical Name | This compound | [5] |
| CAS Number | 4779-86-6 | [5] |
| Primary Hazard | Skin Corrosion (Category 1B) | [1] |
| Secondary Hazard | Formation of flammable, toxic 1-butanethiol | [2][4] |
| EPA Hazardous Waste Code | D002 (Corrosivity) for untreated waste | [6][7] |
| Required Engineering Control | Certified Chemical Fume Hood | N/A |
| Minimum PPE | Nitrile Gloves, Chemical Splash Goggles, Flame-Resistant Lab Coat | [4] |
| Final pH for Aqueous Waste | 6.0 - 9.0 (Consult local regulations) | [8] |
Disposal Workflow Overview
The disposal process follows a logical sequence of rendering the chemical safe before final disposal. This workflow is designed to mitigate all primary hazards systematically.
Caption: Disposal workflow for this compound.
Detailed Experimental Protocol for Disposal
This protocol is intended for laboratory-scale quantities (typically <10 grams) of this compound. Do not scale this procedure without a thorough risk assessment.
Required Materials:
-
This compound waste
-
Household bleach (5.25 - 8.25% sodium hypochlorite)
-
Sodium thiosulfate (solid or 10% w/v solution)
-
Dilute hydrochloric acid (~1 M) or sodium bicarbonate for pH adjustment
-
Stir plate and magnetic stir bar
-
Beakers or Erlenmeyer flasks of appropriate size
-
Graduated cylinders
-
pH meter or pH test strips
-
Ice bath
Step 1: Preparation and Dissolution
-
Work Zone: Perform all steps inside a certified chemical fume hood. Ensure the sash is at the appropriate working height.
-
PPE: Don required Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat.
-
Dissolution: Carefully and slowly add the solid this compound waste to a beaker containing cold water (approx. 100 mL of water per 5 g of thiolate). The solid should dissolve to form a clear, basic solution. This step is performed to create a homogenous solution that is easier and safer to handle and react in the subsequent oxidation step.
Step 2: Oxidation of the Thiolate Causality: This is the most critical step. Sodium hypochlorite (NaOCl), the active ingredient in bleach, is a strong oxidizing agent that converts the butanethiolate into sodium butane-1-sulfonate.[9] This salt is odorless, non-volatile, and significantly less toxic, effectively eliminating the primary chemical hazard. An excess of bleach is used to ensure the complete destruction of the thiol.
-
Prepare Oxidant: In a separate, larger beaker, place a volume of household bleach equivalent to at least a 25% molar excess relative to the amount of thiolate. For every 1 gram of this compound (~8.9 mmol), use approximately 25-30 mL of standard (~6%) bleach. Place this beaker in an ice bath on a stir plate and begin moderate stirring.
-
Slow Addition: Using a pipette or dropping funnel, add the aqueous thiolate solution from Step 3 to the stirring bleach solution dropwise .
-
Monitor Temperature: The oxidation reaction is exothermic. Monitor the temperature of the reaction mixture. If it rises above 40°C, pause the addition and allow the solution to cool before proceeding. Maintaining a low temperature prevents the release of volatile byproducts and controls the reaction rate.
-
Reaction Time: After the addition is complete, allow the mixture to stir in the ice bath for at least 1 hour to ensure the reaction goes to completion.
Step 3: Quenching Excess Oxidant Causality: Before final pH adjustment and disposal, any remaining sodium hypochlorite must be neutralized. Sodium thiosulfate is an effective reducing agent that safely quenches bleach, converting it to harmless chloride and sulfate salts.
-
Quenching: Slowly add a 10% solution of sodium thiosulfate to the reaction mixture. Continue adding until a starch-iodide test strip (if available) indicates the absence of an oxidant (the strip remains white). If test strips are not available, add a 10% molar excess of thiosulfate relative to the initial amount of bleach used.
-
Stir: Allow the solution to stir for an additional 15-20 minutes.
Step 4: Neutralization and Final Disposal Causality: The resulting solution will be basic. To comply with institutional and municipal wastewater regulations, the pH must be adjusted to a near-neutral range. A pH between 6.0 and 9.0 is generally acceptable for drain disposal, but you must verify your local limits.[8][10]
-
pH Check: Measure the pH of the solution using a calibrated pH meter or pH paper.
-
Adjust pH: Slowly add dilute hydrochloric acid to lower the pH, or sodium bicarbonate to raise it, until the pH is within the acceptable range (e.g., 7.0).
-
Final Disposal:
-
Option A (Drain Disposal): If your institutional EHS policy and local wastewater authority permit, and if the waste contains no other regulated hazardous materials (e.g., heavy metals), the neutralized, treated solution can be flushed down the sanitary sewer with a copious amount of running water (at least 20x the volume of the solution).
-
Option B (Hazardous Waste Collection): If drain disposal is not permitted, or if the solution contains other contaminants, transfer the final solution to a properly labeled hazardous waste container for aqueous waste. The label should clearly state the contents (e.g., "Treated Sodium Butane-1-Sulfonate Solution") and be dated. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
-
Emergency Procedures: Spill Management
In the event of a spill of this compound powder or solution:
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary. Restrict access to the spill area.
-
Ventilation: Ensure the chemical fume hood is operating. Do not attempt to clean a large spill outside of a fume hood.
-
Absorb: For liquid spills, cover with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[3] Do not use paper towels or other combustible materials.
-
Collect: Carefully sweep the solid or absorbed material into a designated, sealable container.
-
Decontaminate: Wipe the spill area with a cloth soaked in household bleach solution, followed by a water rinse. Place all cleanup materials (gloves, cloths, absorbent) into a sealed bag or container.
-
Dispose: Label the container as "Hazardous Waste: this compound Spill Debris" and arrange for EHS pickup.
References
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Butane-1-sulphonic acid sodium salt. Retrieved February 7, 2026, from [Link]
-
Defense Centers for Public Health. (n.d.). Waste Characterization of Clinical Laboratory Effluents. Retrieved February 7, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Butanethiol. Retrieved February 7, 2026, from [Link]
-
CP Lab Safety. (n.d.). This compound, min 95%, 10 grams. Retrieved February 7, 2026, from [Link]
-
Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 7, 2026, from [Link]
-
DC Fine Chemicals. (2021). SAFETY DATA SHEET 102460-1-Butanethiol. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2025). Hazardous Waste Characteristics. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (n.d.). pH. Retrieved February 7, 2026, from [Link]
-
ACTenviro. (2021). Do Your Corrosive Solids Exhibit RCRA's Characteristic of Corrosivity?. Retrieved February 7, 2026, from [Link]
-
California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved February 7, 2026, from [Link]
-
U.S. Environmental Protection Agency. (2024). Pretreatment Program pH Requirements for Industrial Users. Retrieved February 7, 2026, from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
